N-butyl-5-fluoro-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-butyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-2-3-6-12-9-7-8(11)4-5-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLBMCNRNJPDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) – Properties, Regioselective Synthesis, and API Applications
An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals working with fluorinated aromatic building blocks.
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) is a highly specialized, versatile building block primarily utilized in the synthesis of 1,6-disubstituted and 1,2,6-trisubstituted benzimidazoles [1].
This whitepaper provides a rigorous examination of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating protocol for its generation and downstream application in Active Pharmaceutical Ingredient (API) discovery.
Physicochemical Properties
Understanding the baseline properties of CAS 951666-45-8 is critical for predicting its behavior in chromatographic purification and downstream cyclization reactions. The presence of the nitro group ortho to the secondary amine creates a strong intramolecular "push-pull" dipole, significantly impacting its spectral and physical characteristics [1].
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 951666-45-8 |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| InChIKey | USLBMCNRNJPDOZ-UHFFFAOYSA-N |
| Appearance | Yellow to deep orange crystalline solid/powder |
| Purity Standard | ≥98% (Commercial grade) |
| Topological Polar Surface Area (TPSA) | ~57.8 Ų (Nitro + secondary amine contributions) |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in water |
Mechanistic Synthesis & Regioselectivity Logic
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (S_NAr) of 2,4-difluoronitrobenzene with n-butylamine [2].
As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are chosen, rather than just following a recipe. The reaction is highly regioselective for the ortho-fluorine (C2 position) over the para-fluorine (C4 position), provided the conditions are strictly controlled [2].
-
Solvent Causality (Toluene): Toluene is explicitly selected over polar aprotic solvents (like DMF or DMSO) to enforce strict regiocontrol. In non-polar solvents, the transition state is highly organized. The incoming amine and the potassium cation (from the base) coordinate with the oxygen atoms of the nitro group, directing the nucleophilic attack exclusively to the adjacent ortho position.
-
Base Causality (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous acid scavenger. Unlike hydroxide bases, which can induce competitive hydrolysis of the aryl fluoride to a phenol, K₂CO₃ efficiently sequesters the HF byproduct without degrading the starting material.
-
Thermal Causality (45–50 °C): The temperature is strictly maintained in this mild window to ensure kinetic control. Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for substitution at the C4 position, leading to unwanted diamine byproducts.
Figure 1: Regioselective SNAr mechanism forming CAS 951666-45-8.
Step-by-Step Experimental Protocol: Regioselective S_NAr
This protocol is designed as a self-validating system, ensuring the chemist has real-time feedback on the reaction's progress and success.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq, limiting reagent)
-
n-Butylamine (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Toluene (10 volumes)
Methodology:
-
System Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with anhydrous toluene and K₂CO₃.
-
Electrophile Addition: Add 2,4-difluoronitrobenzene to the suspension. Stir at room temperature for 5 minutes.
-
Nucleophile Dosing: Add n-butylamine dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could drive unselective para-substitution.
-
Thermal Activation: Heat the reaction mixture to 45–50 °C using a precisely controlled oil bath or heating block.
-
Self-Validation Checkpoint (Visual & TLC): The reaction is visually self-indicating. The starting material is a pale liquid, while the product generates a deep yellow/orange chromophore due to extended pi-conjugation. Monitor via TLC (10% EtOAc in Hexanes). The disappearance of the starting material (higher
) and the appearance of a bright yellow product spot (lower ) validates conversion [2]. -
Quench & Workup: Once complete (typically 2-4 hours), cool to room temperature. Add water to dissolve the inorganic salts (KF and unreacted K₂CO₃). Separate the phases. Wash the organic layer with 0.1 M HCl to remove trace unreacted amine, followed by brine.
-
Isolation: Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an orange solid.
Downstream Applications: Benzimidazole Scaffold Generation
The primary pharmaceutical application of this compound is its conversion into functionalized benzimidazoles [3].
The Numbering Shift Phenomenon (Critical Insight): A common point of confusion in medicinal chemistry literature is the nomenclature shift during this cyclization.
-
In the starting aniline, the fluorine is at position 5 (relative to the amine at 1 and nitro at 2).
-
Upon reduction to the diamine and subsequent cyclization to a benzimidazole, the carbon attached to the n-butyl group becomes the bridgehead C7a , and the carbon attached to the primary amine becomes C3a .
-
Consequently, the fluorine atom shifts to position 6 of the resulting benzimidazole ring.
Therefore, CAS 951666-45-8 is the definitive precursor for 1-butyl-6-fluoro-1H-benzimidazole derivatives, a scaffold frequently found in kinase inhibitors and GPCR antagonists [3].
Figure 2: Workflow converting CAS 951666-45-8 to a 6-fluoro-benzimidazole scaffold.
Analytical Characterization Expectations
To confirm the structural integrity of the synthesized batch, the following analytical signatures should be observed:
-
¹H NMR (CDCl₃): Look for the characteristic broad singlet of the secondary amine proton (~8.0 ppm, exchangeable with D₂O). The aromatic region will display a highly deshielded proton ortho to the nitro group, exhibiting a distinct coupling pattern due to the adjacent fluorine atom (
and couplings). -
¹⁹F NMR (CDCl₃): A single peak should be observed in the region of -105 to -115 ppm, characteristic of an aryl fluoride with ortho/para electron-withdrawing/donating substituents.
-
LC-MS (ESI+): The mass spectrum will show a clean
molecular ion peak at m/z 213.2.
References
Regioselective Nucleophilic Aromatic Substitution: A Structural and Mechanistic Guide to 2,4-Difluoronitrobenzene and N-Butyl-5-fluoro-2-nitroaniline
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) and nonlinear optical (NLO) chromophores frequently relies on the precise functionalization of highly activated aromatic rings[1][2]. This technical guide provides an in-depth analysis of the structural relationship and reactivity profile between 2,4-difluoronitrobenzene (the electrophilic starting material) and N-butyl-5-fluoro-2-nitroaniline (the substituted product). By examining the mechanistic causality of nucleophilic aromatic substitution (SNAr), solvent effects, and IUPAC nomenclature topological shifts, this whitepaper serves as a definitive resource for drug development professionals and synthetic chemists.
Structural and Topological Analysis: The Nomenclature Shift
A critical point of confusion in the SNAr reaction of 2,4-difluoronitrobenzene is the apparent "migration" of the fluorine atom in the product's name. Understanding this requires a strict application of IUPAC nomenclature rules.
-
The Electrophile (2,4-Difluoronitrobenzene): The nitro group (-NO₂) is the principal functional group, designating its attachment carbon as C1. The highly labile fluorine atoms are located at the ortho (C2) and para (C4) positions relative to the nitro group.
-
The Product (this compound): When n-butylamine attacks the ortho-position (C2), the fluorine at C2 is displaced. However, the introduction of the amine group changes the principal functional group of the molecule. Under IUPAC rules, the carbon attached to the amine becomes the new C1 (forming an aniline derivative).
-
The Topological Shift: To assign the lowest possible locants to the remaining substituents, numbering proceeds towards the nitro group (now at C2). Consequently, the unreacted fluorine atom—which was originally at C4—is now located at C5.
Expert Insight: The fluorine atom does not physically migrate during the reaction. The shift from "4-fluoro" to "5-fluoro" is purely a nomenclature artifact. The topological relationship between the nitro group and the remaining fluorine remains para to each other in both the starting material and the product.
Mechanistic Pathways & Regioselectivity
The chemical reactivity of 2,4-difluoronitrobenzene is defined by its susceptibility to SNAr[1]. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, activating both the C2 and C4 positions.
However, the reaction with primary amines (like n-butylamine) is highly regioselective for the ortho-position (>95% selectivity under optimized conditions)[3].
Causality of Regioselectivity: This ortho-preference is driven by the formation of a six-membered, hydrogen-bonded Meisenheimer transition state . As the amine nucleophile approaches C2, its hydrogen atom forms a stabilizing intramolecular hydrogen bond with the oxygen of the adjacent nitro group. This significantly lowers the activation energy for ortho-attack compared to para-attack. Recent process chemistry studies demonstrate that nonpolar solvents maximize this regioselectivity by preventing the disruption of the transition state's hydrogen bonding network[3][4].
Reaction pathway detailing the regioselective SNAr synthesis of this compound.
Experimental Workflow: Self-Validating Protocol
The following methodology details the aqueous biphasic synthesis of this compound, optimized for high yield and suppression of impurities[2].
Step-by-Step Methodology
-
Reactor Setup: In a suitably sized round-bottom flask, combine 2,4-difluoronitrobenzene (1.0 eq) and deionized water. Add triethylamine (1.1 eq) to the suspension.
-
Causality: Triethylamine acts as an auxiliary, non-nucleophilic base. As the SNAr reaction proceeds, hydrofluoric acid (HF) is generated. Triethylamine scavenges this HF, preventing it from protonating the n-butylamine nucleophile into an unreactive hydrofluoride salt.
-
-
Thermal Control: Submerge the reaction vessel in an ice bath to cool the mixture to 0–5 °C.
-
Causality: SNAr reactions with highly activated substrates are violently exothermic. Strict thermal control prevents runaway kinetics and suppresses the activation energy required for a secondary SNAr attack, thereby preventing the formation of the N,N'-dibutyl-4-nitro-1,3-benzenediamine impurity.
-
-
Nucleophile Addition: Add n-butylamine (1.1 eq) dropwise over 30 minutes while maintaining rigorous stirring.
-
Maturation & Validation: Remove the ice bath, allow the mixture to warm to room temperature (20–25 °C), and stir for 4 hours.
-
Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) or HPLC. The protocol is validated as complete when the electrophile peak (2,4-difluoronitrobenzene) falls below <1% Area Under Curve (AUC).
-
-
Workup & Isolation: Add diethyl ether to the mixture to induce phase separation. Extract the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the target compound[2].
Quantitative Data Presentation
The following table summarizes the comparative physical properties and reaction metrics of the starting material and the synthesized product.
| Property / Metric | 2,4-Difluoronitrobenzene | This compound |
| CAS Number | 446-35-5 | 951666-45-8[5] |
| Molecular Formula | C₆H₃F₂NO₂ | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 159.09 g/mol | 212.22 g/mol |
| Physical State | Yellow liquid (bp 203-204 °C) | Solid / Viscous oil |
| Electrophilic Sites | C2 (ortho), C4 (para) | Deactivated (Stable) |
| Primary Utility | SNAr Electrophile[1] | NLO Chromophore Precursor[2] |
References
-
[3][4] Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development, ACS Publications. URL: [Link]
-
[2] Sullivan, P. A., et al. (2013). "Benzo-fused heterocyclic chromophores for nonlinear optical devices". US Patent No. 8,574,467 B1, Google Patents. URL:
Sources
- 1. 2,4-Difluoronitrobenzene | 446-35-5 | Benchchem [benchchem.com]
- 2. US8574467B1 - Benzo-fused heterocyclic chromophores for nonlinear optical devices - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound | 951666-45-8 [chemicalbook.com]
Strategic Functionalization: A Technical Guide to 5-Fluoro-2-Nitroaniline N-Alkylated Derivatives
Executive Summary: The Scaffold's Strategic Value
In the landscape of medicinal chemistry, 5-fluoro-2-nitroaniline (5-F-2-NA) represents a "privileged scaffold." Its value lies not merely in its structure, but in its latent reactivity. The combination of a strongly electron-withdrawing nitro group (
For drug developers, N-alkylated derivatives of 5-F-2-NA are rarely the end goal; they are high-value intermediates. They serve as the obligate precursors to 5-fluoro-benzimidazoles and 6-fluoro-quinoxalines —motifs ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and anti-infectives.
This guide moves beyond basic synthesis, analyzing the causality behind method selection and providing self-validating protocols for generating these critical N-alkylated species.
Chemical Reactivity & Mechanistic Logic[1]
The Electronic Landscape
To manipulate this molecule, one must understand its electronic distribution.
-
The Nitro Effect: The nitro group at position 2 exerts a strong inductive (
) and mesomeric ( ) withdrawal. This deactivates the aniline nitrogen, making it a poor nucleophile for direct alkylation. -
The Fluorine Effect: Located at position 5 (para to the nitro, meta to the amine), the fluorine atom is relatively stable against nucleophilic aromatic substitution (
) under mild conditions, provided the ortho-position (relative to nitro) is already occupied by the amino group.
The Synthetic Dilemma: Direct Alkylation vs. Assembly
There are two distinct logic paths to arrive at N-alkylated derivatives.
-
Path A: Direct Alkylation. Forcing the deactivated aniline to attack an alkyl halide.
-
Risk:[1] Requires harsh bases/heat; prone to over-alkylation (quaternary ammonium salts).
-
-
Path B: The "Smart" Assembly (
). Starting with 2,4-difluoronitrobenzene and displacing the labile ortho-fluorine with a primary amine.
Visualization: The Regioselectivity Logic
The following diagram illustrates why Path B is often the superior route for clean synthesis.
Caption: Mechanistic pathway showing the preferential displacement of the ortho-fluorine in 2,4-difluoronitrobenzene to yield the desired 5-fluoro-2-nitroaniline derivative.
Experimental Protocols
Protocol A: The "Smart" Assembly ( Route)
Recommended for: High-purity mono-alkylated derivatives.
Rationale: This method exploits the high electrophilicity of the C-F bond ortho to the nitro group. It avoids the use of alkyl halides (genotoxic impurities) and prevents over-alkylation.
Materials:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Primary Amine (
) (1.1 eq) -
Triethylamine (
) or DIPEA (1.2 eq) -
Solvent: Ethanol (EtOH) or THF.
Step-by-Step Workflow:
-
Preparation: Dissolve 2,4-difluoronitrobenzene in EtOH (0.5 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to
using an ice bath. Why? To maximize regioselectivity. Higher temperatures may encourage attack at the para-fluorine. -
Addition: Add the base (
) followed by the slow, dropwise addition of the primary amine. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup: Pour the reaction mixture into ice water. The product usually precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Purification: Recrystallization from EtOH/Water is usually sufficient.
Protocol B: Direct Alkylation (If 5-F-2-NA is the starting material)
Recommended for: Methylation or when the aniline is already in stock.
Rationale: Since the amine is deactivated, a polar aprotic solvent (DMF) is used to solvate the cation of the base, leaving the carbonate anion "naked" and more basic to deprotonate the aniline.
Materials:
-
Alkyl Halide (e.g., Iodomethane) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide).[5]
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-F-2-NA in dry DMF under inert atmosphere (
). -
Deprotonation: Add anhydrous
. Stir at RT for 30 mins. The color will darken (formation of the anilide anion). -
Alkylation: Add the alkyl halide dropwise.
-
Heating: Heat to
for 12 hours. Caution: Do not overheat, or di-alkylation will occur. -
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate. Column chromatography is almost always required to separate mono- from di-alkylated products.
Data Summary: Method Comparison
| Feature | Method A: | Method B: Direct Alkylation |
| Starting Material | 2,4-Difluoronitrobenzene | 5-Fluoro-2-nitroaniline |
| Reaction Type | Nucleophilic Aromatic Substitution | Nucleophilic Aliphatic Substitution |
| Regioselectivity | High (Ortho-F displacement) | Low (Mono vs. Di-alkylation) |
| Atom Economy | High | Moderate (Loss of Halide/Base) |
| Purification | Precipitation/Recrystallization | Column Chromatography usually required |
| Scalability | Excellent (Industrial preferred) | Poor (Purification bottlenecks) |
Downstream Applications: The Benzimidazole Gateway
The primary utility of N-alkyl-5-fluoro-2-nitroanilines is their conversion into 1-alkyl-5-fluorobenzimidazoles . This involves a two-step "Reduction-Cyclization" sequence.
Workflow Visualization
The following diagram maps the transformation from the nitro-aniline intermediate to the final bioactive scaffold.
Caption: Synthetic workflow converting the N-alkylated nitroaniline into the pharmacologically active benzimidazole scaffold.
Critical Insight for Researchers
When performing the reduction (Step 1 in the diagram), the resulting 1,2-diamine is highly sensitive to oxidation. It is "Standard Operating Procedure" (SOP) to perform the reduction and cyclization in a telescoped (one-pot) manner or to use a reductive cyclization agent like sodium dithionite (
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75399, 5-Fluoro-2-nitroaniline. Retrieved from [Link]
-
Vapourtec. (n.d.).
) in Flow Chemistry. Retrieved from [Link] -
G Göker et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives. PMC. Retrieved from [Link](Note: Generalized link to PMC based on search context).
Sources
Precision Nucleophilic Substitution of 2,4-Difluoronitrobenzene: A Technical Guide to Regiocontrol
Executive Summary: The Fluorine Advantage
2,4-Difluoronitrobenzene (2,4-DFNB) is a "privileged scaffold" in medicinal chemistry, serving as a core building block for antibiotics (e.g., oxazolidinones like Linezolid analogs), kinase inhibitors, and polymer precursors. Its utility stems from the "Fluorine Effect" in Nucleophilic Aromatic Substitution (
Unlike chloro- or bromo-analogs, the high electronegativity of the fluorine atoms in 2,4-DFNB significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the rate-determining formation of the Meisenheimer complex. However, this dual activation presents a critical challenge: Regioselectivity .
This guide provides the mechanistic insight and experimental protocols required to selectively target the C-4 position (para to nitro) while suppressing the C-2 isomer (ortho to nitro), ensuring high purity and yield in your synthetic workflows.
Mechanistic Principles & Regioselectivity
The Landscape
The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the re-aromatization and expulsion of the fluoride ion.
The Regioselectivity Paradox
2,4-DFNB possesses two electrophilic sites activated by the electron-withdrawing nitro group (
-
C-2 (Ortho): Activated by strong inductive effects (proximity to
) and resonance.[2] -
C-4 (Para): Activated primarily by resonance.
The Dominant Pathway: Under standard polar aprotic conditions, primary amines preferentially attack the C-4 position .
-
Why? Steric hindrance. The C-2 position is flanked by the bulky nitro group, creating a kinetic barrier. The C-4 position is sterically accessible.
-
The Risk: Small amines or non-polar solvents can increase C-2 attack (ortho-substitution), particularly if the incoming nucleophile can form an intramolecular hydrogen bond with the nitro oxygen.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between the kinetic major product (C-4) and the impurity (C-2).
Caption: Kinetic bifurcation in the reaction of 2,4-DFNB with primary amines. The C-4 pathway is favored by steric accessibility.
Experimental Protocol: C-4 Selective Amination
This protocol is optimized for the synthesis of N-alkyl-3-fluoro-4-nitroanilines (via C-4 displacement) using a generic primary amine.
Reagents & Equipment
-
Substrate: 2,4-Difluoronitrobenzene (1.0 equiv).
-
Nucleophile: Primary Amine (1.05 – 1.1 equiv). Avoid large excess to prevent bis-substitution.
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv). Crucial for scavenging HF. -
Solvent: THF (Tetrahydrofuran) or Acetonitrile (ACN).
-
Note: Avoid DMSO/DMF for initial screens if possible; they are hard to remove and can accelerate the formation of the bis-substituted impurity.
-
-
Temperature:
to Room Temperature (RT).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Prep | Dissolve 2,4-DFNB in anhydrous THF ( | Inert atmosphere prevents moisture from competing (hydrolysis to phenol). |
| 2. Cool | Cool the solution to | Critical Control Point: Lower temperature maximizes regioselectivity (kinetic control) and prevents exotherm-driven bis-substitution. |
| 3. Add | Add DIPEA (1.2 equiv) followed by dropwise addition of the Amine (1.05 equiv). | Slow addition prevents localized "hotspots" of high concentration that favor side reactions. |
| 4. React | Stir at | Reaction is usually fast ( |
| 5. Quench | Dilute with EtOAc, wash with | Acid wash ensures removal of unreacted amine, simplifying purification. |
| 6. Purify | Dry over | Isomers usually have distinct |
Analytical Validation: The "Fingerprint"
Distinguishing the C-4 isomer (Major) from the C-2 isomer (Minor) is critical. Use
NMR Data Comparison
| Feature | Starting Material (2,4-DFNB) | C-4 Product (Target) | C-2 Product (Impurity) |
| Two distinct signals | One signal (remaining F at C-2) | One signal (remaining F at C-4) | |
| Complex multiplet | Doublet of Doublets (dd) for H-3 (coupling with F-2) | Singlet-like or weak doublet for H-3 (no ortho F) | |
| Shift Trend | -- | F-2 signal shifts slightly upfield due to amine donation at C-4. | F-4 signal shifts significantly due to amine donation at C-2. |
Workflow Visualization
Caption: Optimized experimental workflow for the synthesis of C-4 substituted nitrobenzenes.
Safety & Handling (Critical)
Working with 2,4-DFNB requires strict adherence to safety protocols due to its energetic and toxic nature.
-
Skin Sensitization: 2,4-DFNB is a potent skin sensitizer (similar to DNCB). Double-gloving (Nitrile) and long sleeves are mandatory.
-
Energetic Profile: Nitro-aromatics can be explosive.
-
Do NOT heat reaction mixtures above
without DSC (Differential Scanning Calorimetry) data. -
Do NOT concentrate the reaction mixture to dryness if excess strong base is present.
-
-
HF Generation: The byproduct of the reaction is Hydrogen Fluoride (as the amine salt). While scavenged by DIPEA, the workup aqueous layer contains fluoride ions. Dispose of as Fluoride Waste (do not mix with glass acid waste containers if pH is low).
References
-
Mechanism of
: - Regioselectivity in Difluoronitrobenzenes
-
Experimental Applications (Linezolid Analogues)
-
National Institutes of Health (PMC). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Available at: [Link]
-
- Safety Data
Sources
An In-Depth Technical Guide to the Regioselectivity in Nucleophilic Aromatic Substitution of Difluoronitrobenzenes
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast array of substrates, difluoronitrobenzenes have emerged as particularly valuable building blocks. Their high reactivity, conferred by the synergistic electron-withdrawing effects of two fluorine atoms and a nitro group, makes them ideal candidates for SNAr reactions.[2] This guide provides an in-depth analysis of the principles governing regioselectivity in the nucleophilic aromatic substitution of difluoronitrobenzenes, offering a blend of mechanistic insights and practical considerations for researchers, scientists, and drug development professionals.
Fundamentals of Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process.[3] In the first, rate-determining step, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[1] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
The regioselectivity of SNAr reactions on polysubstituted aromatic rings is dictated by the relative stability of the possible Meisenheimer complex intermediates. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway.
Regioselectivity in Difluoronitrobenzene Isomers
The position of the nitro group relative to the two fluorine atoms in difluoronitrobenzenes profoundly influences which fluorine atom is preferentially substituted. This section will dissect the regiochemical outcomes for key isomers.
2,4-Difluoronitrobenzene
2,4-Difluoronitrobenzene is a versatile intermediate where nucleophilic attack can occur at either the C-2 (ortho to the nitro group) or C-4 (para to the nitro group) position.[6]
-
Electronic Considerations: The nitro group, being a powerful EWG, activates both the ortho and para positions towards nucleophilic attack through resonance and inductive effects. The fluorine atom at C-2 experiences a stronger inductive withdrawal from the adjacent nitro group, making it a more electron-deficient center. However, the Meisenheimer complex formed by attack at C-4 is often more stable due to better delocalization of the negative charge onto the nitro group.
-
Reaction Conditions and Nucleophile Effects: The regioselectivity in the substitution of 2,4-difluoronitrobenzene is highly dependent on the reaction conditions, particularly the solvent and the nature of the nucleophile.[7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): In these solvents, which are commonly used for SNAr reactions, substitution at the C-4 position (para to the nitro group) is generally favored. This is attributed to the greater thermodynamic stability of the corresponding Meisenheimer complex.
-
Nonpolar Solvents (e.g., Toluene, Heptane): Interestingly, a switch in regioselectivity to favor ortho-substitution (C-2) can be achieved by using nonpolar solvents.[7][9] This is rationalized by the formation of a six-membered polar transition state involving the nucleophile, the substrate, and a cation (e.g., from the base), which is more favorable in a nonpolar environment.[9]
-
3,4-Difluoronitrobenzene
In 3,4-difluoronitrobenzene, the two fluorine atoms are ortho and meta to the nitro group. This arrangement leads to a more pronounced regioselectivity compared to the 2,4-isomer.
-
Electronic Analysis: The fluorine at C-4 is para to the nitro group and is therefore strongly activated. The fluorine at C-3 is meta to the nitro group and receives significantly less activation, as the resonance-stabilizing effect of the nitro group does not extend to the meta position.
-
Predominant Substitution at C-4: Consequently, nucleophilic attack overwhelmingly occurs at the C-4 position to yield 4-substituted-3-fluoronitrobenzene derivatives.[10] The Meisenheimer complex formed by attack at C-4 is substantially more stable than the one formed by attack at C-3 due to the direct delocalization of the negative charge onto the nitro group. This high degree of regioselectivity makes 3,4-difluoronitrobenzene a valuable precursor in the synthesis of various pharmaceuticals, including the antibiotic linezolid.[11][12]
Other Isomers
-
2,6-Difluoronitrobenzene: In this isomer, both fluorine atoms are ortho to the nitro group.[13] While both positions are activated, monosubstitution can be achieved under carefully controlled conditions. The introduction of the first nucleophile may deactivate the ring towards further substitution, or steric hindrance can play a role in preventing disubstitution.
-
3,5-Difluoronitrobenzene: Here, both fluorine atoms are meta to the nitro group. As the activating effect of the nitro group is weakest at the meta positions, this isomer is the least reactive of the difluoronitrobenzenes in SNAr reactions. Higher temperatures and stronger nucleophiles are generally required to effect substitution.
Factors Influencing Regioselectivity
Beyond the inherent electronic properties of the substrate, several external factors can be manipulated to control the regiochemical outcome of SNAr reactions on difluoronitrobenzenes.
Kinetic vs. Thermodynamic Control
The regioselectivity of SNAr reactions can often be understood in the context of kinetic versus thermodynamic control.[14][15][16]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate.[17] This corresponds to the reaction pathway with the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established.[17] Under these conditions, the most stable product (the thermodynamic product) will be the major isomer.
In the case of 2,4-difluoronitrobenzene, ortho-substitution is often the kinetically favored pathway, while para-substitution leads to the thermodynamically more stable product.
Solvent Effects
The choice of solvent plays a critical role in modulating the rates and regioselectivity of SNAr reactions.[18][19][20]
| Solvent Type | Characteristics | Effect on Regioselectivity (2,4-Difluoronitrobenzene) |
| Polar Aprotic | High dielectric constant, solvates cations well | Favors para-substitution (thermodynamic control) |
| Nonpolar | Low dielectric constant | Favors ortho-substitution (kinetic control) |
| Protic | Can form hydrogen bonds | Can slow down reactions by solvating the nucleophile |
-
Deep Eutectic Solvents (DES): Recent research has explored the use of DES as tunable reaction media for SNAr reactions, demonstrating that varying the composition of the DES can significantly alter the ortho/para selectivity.[18][21]
Experimental Protocol: Regioselective Synthesis of 4-Morpholino-2-fluoronitrobenzene
This protocol details a representative SNAr reaction between 2,4-difluoronitrobenzene and morpholine, showcasing the preferential substitution at the para position under standard laboratory conditions.
Materials:
-
2,4-Difluoronitrobenzene
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a stirred solution of 2,4-difluoronitrobenzene (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-morpholino-2-fluoronitrobenzene.
Applications in Drug Development
The regioselective functionalization of difluoronitrobenzenes is a powerful strategy in the synthesis of active pharmaceutical ingredients (APIs).[11][12] The ability to selectively introduce a variety of nucleophiles at specific positions on the aromatic ring allows for the rapid generation of diverse compound libraries for drug discovery and the efficient construction of complex drug targets. For example, the synthesis of the antibiotic ciprofloxacin involves a key SNAr step on a fluoroquinolone core, which is often constructed from precursors derived from fluoronitrobenzenes.[12]
Conclusion
The regioselectivity in nucleophilic aromatic substitution of difluoronitrobenzenes is a nuanced interplay of electronic effects, nucleophile identity, and reaction conditions. A thorough understanding of the underlying principles of Meisenheimer complex stability and kinetic versus thermodynamic control is paramount for predicting and controlling the outcome of these reactions. As the demand for complex, highly functionalized aromatic compounds continues to grow in the pharmaceutical and materials science sectors, the strategic application of SNAr reactions on difluoronitrobenzenes will undoubtedly remain a vital tool in the synthetic chemist's arsenal.
References
Sources
- 1. Nucleophilic_aromatic_substitution [chemeurope.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Guide: Physical Properties and Characterization of N-butyl-5-fluoro-2-nitroaniline
This guide provides an in-depth technical analysis of N-butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8), a critical intermediate in the synthesis of benzimidazole-based therapeutics and nonlinear optical (NLO) chromophores.
Executive Summary
This compound is a fluorinated nitroaniline derivative primarily utilized as a scaffold for heterocyclic synthesis. Its structural utility stems from the lability of the nitro group for reduction (to diamines) and the fluorine atom for further nucleophilic substitution. Physically, it exists as a low-melting yellow solid or oil that crystallizes upon standing, exhibiting high lipophilicity due to the N-butyl chain.
Physicochemical Profile
Core Physical Properties
The following data aggregates experimental observations from synthesis literature and predictive models based on structural analogs (e.g., 5-fluoro-2-nitroaniline).
| Property | Value / Description | Confidence Level |
| CAS Number | 951666-45-8 | High |
| IUPAC Name | This compound | High |
| Molecular Formula | C₁₀H₁₃FN₂O₂ | High |
| Molecular Weight | 212.22 g/mol | High |
| Appearance | Yellow to orange solid (often isolates as an oil initially) | High [1] |
| Melting Point | Low-melting solid (approx. 30–50 °C range)* | Medium [1] |
| Density | ~1.25 ± 0.05 g/cm³ (Predicted) | Medium |
| LogP (Octanol/Water) | ~3.2 (Predicted) | High |
*Note: While the parent 5-fluoro-2-nitroaniline melts at 96–100 °C, N-alkylation typically disrupts crystal packing, significantly lowering the melting point. Patent literature describes it as an oil that slowly crystallizes [1].
Solubility Characteristics
The N-butyl chain imparts significant hydrophobicity, altering the solubility profile compared to the primary aniline.
| Solvent | Solubility Rating | Experimental Observation |
| Water | Insoluble | Forms biphasic layers; used as reaction medium (suspension). |
| Dichloromethane (DCM) | Soluble | Standard extraction solvent [1]. |
| Diethyl Ether | Soluble | Used for partitioning during workup [1]. |
| Ethanol/Methanol | Soluble | Common solvent for recrystallization or further reaction. |
| DMSO/DMF | Highly Soluble | Suitable for stock solutions in biological assays. |
Synthesis & Manufacturing Protocol
The synthesis of this compound is a classic example of Regioselective Nucleophilic Aromatic Substitution (SₙAr) .
Reaction Mechanism
The starting material, 2,4-difluoronitrobenzene , contains two activated fluorine atoms. The fluorine at the C2 position (ortho) is significantly more labile than the C4 fluorine due to the inductive effect (-I) of the adjacent nitro group and the stabilization of the Meisenheimer complex intermediate. This selectivity ensures the exclusive formation of the N-butyl-2-nitro isomer.
Validated Synthesis Protocol (Scale: 100g)
Source: Adapted from US Patent 8,574,467 [1]
Reagents:
-
2,4-Difluoronitrobenzene (1.0 equiv)[1]
-
Triethylamine (TEA) (1.1 equiv)[1]
-
Solvent: Water (or Ethanol/Water mix)
Step-by-Step Workflow:
-
Preparation : Charge a reaction vessel with 2,4-difluoronitrobenzene and TEA in water. Cool the suspension to 0–5 °C using an ice bath.
-
Addition : Add n-butylamine dropwise over 30–60 minutes. Control exotherm to prevent runaway side reactions.
-
Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The yellow suspension will darken or oil out.
-
Workup : Add Diethyl Ether (or DCM). Separate the organic layer.[1][2][3]
-
Wash : Wash the organic phase sequentially with Water, 1N HCl (to remove unreacted amine), and Brine.[1]
-
Isolation : Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.
-
Result : Yields a yellow/orange oil that solidifies upon standing.
Synthesis Process Diagram
Figure 1: Process flow for the regioselective synthesis of this compound.
Experimental Characterization Protocols
For researchers validating this compound, the following solubility testing protocol ensures accurate data generation for formulation.
Solubility Determination Workflow
This protocol determines the saturation limit, critical for drug delivery applications.
-
Preparation : Weigh 10 mg of compound into a clear vial.
-
Solvent Addition : Add solvent (e.g., DMSO) in 10 µL increments at 25 °C.
-
Agitation : Vortex for 30 seconds after each addition.
-
Observation : Record the volume required for complete dissolution (clear solution).
-
Calculation : Solubility (
) = Mass (mg) / Volume (mL).
Characterization Logic Diagram
Figure 2: Iterative workflow for determining saturation solubility.
Applications in Drug Development & Materials
-
Pharmaceutical Intermediate : The fluoro group at the 5-position is a "handle" for further substitution (e.g., with piperazine) to create bioactive benzimidazoles. The nitro group is subsequently reduced to an amine to close the imidazole ring.
-
Nonlinear Optics (NLO) : Used as a donor-bridge component in the synthesis of high-hyperpolarizability chromophores for electro-optic modulators [1].
References
-
Steier, W. H., et al. (2013). Benzo-fused heterocyclic chromophores for nonlinear optical devices. U.S. Patent No. 8,574,467. Washington, DC: U.S. Patent and Trademark Office.
-
Plater, M. J., & Harrison, W. T. (2022).[3] Bis(3-butylamino-4-nitro)piperazine. Molbank, 2022(2), M1386.
-
PubChem Compound Summary . (n.d.). 2-Fluoro-5-nitroaniline (Parent Structure).[4] National Center for Biotechnology Information. [5]
Sources
- 1. US8574467B1 - Benzo-fused heterocyclic chromophores for nonlinear optical devices - Google Patents [patents.google.com]
- 2. US8574468B1 - Benzo-fused heterocyclic chromophores for nonlinear optical devices - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Butyl-5-Fluoro-2-Nitroaniline: A Strategic Fluorinated Building Block
The following technical guide details the utility, synthesis, and application of N-butyl-5-fluoro-2-nitroaniline , a critical intermediate in the development of fluorinated heterocyclic pharmaceuticals and advanced materials.
Technical Guide for Pharmaceutical & Materials Synthesis [1]
Executive Summary
This compound is a specialized aromatic building block characterized by a "push-pull" electronic structure.[1] The electron-withdrawing nitro group and the electron-donating alkylamine create a polarized system susceptible to versatile downstream transformations.[1]
In medicinal chemistry, this scaffold serves as a primary precursor for 1-butyl-5-fluorobenzimidazoles —a privileged substructure in kinase inhibitors, viral protease inhibitors, and GPCR modulators.[1] The specific placement of the fluorine atom at the 5-position (relative to the aniline nitrogen) modulates metabolic stability by blocking the metabolically labile para-position, while the N-butyl chain often occupies hydrophobic pockets in target proteins (e.g., ATP-binding sites).
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| Key Functional Groups | Secondary Amine (Nucleophile), Nitro (Electrophile/Reducible), Fluorine (Bioisostere) |
| LogP (Predicted) | ~3.2 (Lipophilic due to butyl chain) |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 (Weakly basic due to ortho-nitro delocalization) |
Structural Logic:
-
5-Fluoro Substituent: Increases lipophilicity and metabolic half-life without significantly altering steric bulk compared to hydrogen.[1]
-
2-Nitro Group: Acts as a "masked" amine.[1] Upon reduction, it enables the formation of the phenylene diamine core required for heterocyclization.
-
N-Butyl Chain: Provides a hydrophobic anchor.[1] In synthetic procedures, it increases solubility in non-polar organic solvents compared to the parent aniline.
Synthetic Methodologies
The synthesis of this compound is a study in regioselective Nucleophilic Aromatic Substitution (SₙAr) .[1] Two primary routes exist, each with distinct advantages depending on scale and purity requirements.
Route A: Regioselective SₙAr of 2,4-Difluoronitrobenzene (Primary Route)
This route is atom-economical but requires strict control over reaction conditions to favor the ortho-substitution over the para-substitution.[1]
The Regioselectivity Challenge: In 2,4-difluoronitrobenzene, both fluorine atoms are activated.
-
Path 1 (Ortho-attack): Leads to This compound (Target).[1]
-
Path 2 (Para-attack): Leads to N-butyl-3-fluoro-4-nitroaniline (Impurity).[1]
Expert Insight: While SₙAr reactions typically favor the less sterically hindered para position, the use of non-polar solvents (like toluene or hexane) and hydrogen-bonding amines can invert this selectivity. The transition state is stabilized by an intramolecular Hydrogen Bond between the incoming amine proton and the nitro oxygen, directing the amine to the ortho position [1, 2].
Protocol 1: Ortho-Selective Synthesis[1]
-
Reagents: 2,4-Difluoronitrobenzene (1.0 eq), n-Butylamine (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Toluene (anhydrous).[1] Note: Avoid polar aprotic solvents like DMF or DMSO, as they enhance the inherent reactivity of the para-fluorine.
-
Procedure:
-
Dissolve 2,4-difluoronitrobenzene in toluene at -10°C.[1]
-
Add n-butylamine dropwise over 30 minutes.[1] The low temperature is critical to kinetically favor the H-bonded transition state.[1]
-
Stir at 0°C for 4 hours, then allow to warm to room temperature.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The ortho-product (yellow/orange) typically runs higher (higher R_f) than the para-isomer due to internal H-bonding masking the polarity.[1]
-
-
Workup: Wash with water, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or Silica gel chromatography is required if >5% para-isomer is present.[1]
Route B: Alkylation of 5-Fluoro-2-Nitroaniline (Reliable Route)
This method avoids regioselectivity issues entirely but uses a more expensive starting material.[1]
Protocol 2: Direct N-Alkylation[1]
-
Reagents: 5-Fluoro-2-nitroaniline (1.0 eq), 1-Bromobutane (1.2 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Procedure:
-
Combine aniline, base, and KI in solvent.
-
Add 1-bromobutane and heat to 60-80°C for 12 hours.
-
Caution: Over-alkylation to the tertiary amine is possible but sterically difficult due to the ortho-nitro group.[1]
-
-
Yield: Typically 85-95%.[1]
Visualization: Synthetic Pathways[1][3]
Figure 1: Comparative synthetic routes. Route A (top) requires regiocontrol; Route B (bottom) is regiospecific.[1]
Downstream Applications: The Benzimidazole Gateway
The most significant application of this compound is its conversion into 1-butyl-5-fluorobenzimidazole derivatives.[1] These heterocyclic cores are ubiquitous in modern drug discovery.[1]
Step 1: Reduction to Diamine
The nitro group must be reduced to an amine to form the N1-butyl-5-fluorobenzene-1,2-diamine intermediate.[1]
-
Method: Catalytic Hydrogenation (H₂, Pd/C) is preferred for cleanliness.
-
Protocol: Dissolve nitroaniline in MeOH. Add 10% Pd/C (5 wt%).[1] Stir under H₂ balloon (1 atm) for 2-4 hours. Filter through Celite.[1]
-
Note: The resulting diamine is oxidation-sensitive (turns dark/purple) and should be used immediately in the cyclization step.
Step 2: Cyclization to Benzimidazoles
Reaction with various electrophiles yields the benzimidazole core.
| Electrophile | Product Class | Reaction Conditions |
| Formic Acid / Orthoformate | Unsubstituted (C2-H) | Reflux in formic acid or trimethyl orthoformate/H⁺.[1] |
| Aldehydes (R-CHO) | 2-Substituted (C2-R) | Oxidative cyclization (Na₂S₂O₅ or Air/FeCl₃) in DMF/DMSO.[1] |
| Carboxylic Acids | 2-Substituted (C2-R) | Polyphosphoric Acid (PPA) at 120°C (Phillip's Condensation).[1] |
| Cyanogen Bromide | 2-Amino-Benzimidazole | EtOH/H₂O, 0°C to RT.[1] |
Visualization: Benzimidazole Formation[1]
Figure 2: Conversion of the nitroaniline building block into the bioactive benzimidazole scaffold.[1]
Handling & Safety Protocols
Hazard Identification:
-
Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation and skin absorption. It may cause methemoglobinemia.[1]
-
Skin/Eye: Irritant.[1][2] The fluorinated nature may enhance skin permeation.
Self-Validating Safety Workflow:
-
Double-Gloving: Nitrile gloves are standard; however, for extended handling of the nitro-compound, double gloving is recommended to prevent staining and absorption.[1]
-
Waste Segregation: All aqueous washes from the SₙAr reaction (containing fluoride ions and unreacted amines) must be segregated into basic organic waste streams, not general aqueous waste.
-
Explosion Hazard (Synthesis): If performing the reaction in a sealed vessel (bomb) to accelerate kinetics, ensure the vessel is rated for the pressure generated by heating volatile amines (butylamine b.p. 78°C).
References
-
Plater, M. J., & Harrison, W. T. A. (2022). The Sequential Reaction of 2,4-Difluoronitrobenzene with Butylamine and Then Piperazine. Molbank , 2022(2), M1390. Link[1]
-
BenchChem Technical Support.[1][3] Optimizing Regioselectivity in 2,4-Difluoronitrobenzene SNAr Reactions. BenchChem Technical Guides , 2025. Link[1]
-
Sigma-Aldrich.[1][2] Product Specification: 2-Fluoro-5-nitroaniline. Merck KGaA .[1] Link[1]
-
Loudon, G. M. Organic Chemistry. Regioselectivity in Nucleophilic Aromatic Substitution. Oxford University Press.[1]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of N-butyl-5-fluoro-2-nitroaniline
This Application Note is designed for researchers and process chemists requiring a high-purity synthesis of N-butyl-5-fluoro-2-nitroaniline .
This specific transformation presents a classic but often underestimated regioselectivity challenge. The starting material, 2,4-difluoronitrobenzene (2,4-DFNB) , contains two electrophilic sites. Standard nucleophilic aromatic substitution (
Executive Summary & Strategic Rationale
The synthesis of This compound from 2,4-difluoronitrobenzene involves the displacement of a fluoride ion by n-butylamine.
The Regioselectivity Challenge
2,4-DFNB possesses two leaving groups:
-
C2-Fluorine (Ortho): Activated by the strong inductive (-I) and mesomeric (-M) effects of the adjacent nitro group.
-
C4-Fluorine (Para): Activated by the nitro group but generally less sterically hindered.
Critical Insight: In polar aprotic solvents (e.g., DMF, DMSO, Acetone), the reaction is dominated by steric factors and dipole stabilization, favoring attack at the C4 (para) position, yielding the impurity N-butyl-3-fluoro-4-nitroaniline.
The Solution: To synthesize the C2 (ortho) substituted target, the reaction must be conducted in a non-polar solvent (e.g., Toluene or Hexane). This promotes a specific six-membered cyclic transition state involving hydrogen bonding between the incoming amine proton and the nitro group oxygen (the "Built-in Solvation" model), directing the nucleophile to the ortho position.
Reaction Mechanism & Pathway[1][2]
The following diagram illustrates the divergent pathways. The Target Pathway (Ortho) is kinetically accessible only under specific solvent conditions.
Caption: Divergent
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 2,4-Difluoronitrobenzene | 159.09 | 1.0 | Substrate |
| n-Butylamine | 73.14 | 2.2 | Nucleophile & HF Scavenger |
| Toluene (Anhydrous) | - | Solvent | Reaction Medium |
| Ethyl Acetate / Hexane | - | - | Purification |
Step-by-Step Methodology
Safety Precaution: 2,4-Difluoronitrobenzene is a skin sensitizer and lachrymator. Work in a fume hood. HF is generated in situ (as amine salt); avoid glass contact if scaling up significantly, though standard glassware is acceptable for milligram/gram scale if quenched properly.
Step 1: Preparation
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with nitrogen.
-
Charge the flask with 2,4-Difluoronitrobenzene (1.0 equiv) dissolved in Anhydrous Toluene (10 volumes) .
-
Note: Do not use DMF or THF. The non-polar nature of toluene is non-negotiable for regioselectivity.
-
Step 2: Nucleophilic Addition
-
Cool the solution to -10°C using an ice/salt bath.
-
Mix n-Butylamine (2.2 equiv) with Toluene (2 volumes) in the addition funnel.
-
Why 2.2 equiv? One equivalent acts as the nucleophile; the second equivalent neutralizes the generated HF, forming n-butylammonium fluoride.
-
-
Add the amine solution dropwise over 30–45 minutes. Maintain internal temperature < 0°C.
-
Observation: The solution will likely turn bright yellow/orange due to the formation of the nitroaniline chromophore.
-
Step 3: Reaction & Monitoring[2]
-
Allow the reaction to warm slowly to Room Temperature (20–25°C) .
-
Stir for 4–6 hours.
-
QC Check (TLC/HPLC):
-
Mobile Phase: 10% Ethyl Acetate in Hexane.
-
Target: Ortho-isomer usually has a higher
than the para-isomer due to internal Hydrogen bonding (NH...O2N) reducing polarity.
-
Step 4: Workup
-
Quench the reaction by adding Water (10 volumes) .
-
Wash the organic layer with 0.5M HCl (to remove excess butylamine) followed by Brine .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification (Crucial)
Even with toluene, trace para-isomer (5-10%) may form.
-
Perform Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
5% Ethyl Acetate in Hexane. -
The Target (Ortho) elutes first (Yellow band). The Impurity (Para) elutes later (Orange/Red band).
Validation & Analytical Data
To confirm the synthesis of the correct isomer, you must distinguish it from the para-substituted byproduct.
NMR Interpretation
The key differentiator is the coupling pattern of the aromatic protons.
Target: this compound
-
Proton H3 (Ortho to Nitro): Appears as a dd (doublet of doublets). It couples with the Fluorine at C5 (
Hz) and meta-couples with H6. -
Proton H6 (Ortho to Amine): Appears as a dd . It is shielded by the adjacent amine group.
-
NH Signal: A broad singlet, often deshielded (
ppm) due to strong intramolecular Hydrogen bonding with the nitro group.
Impurity: N-butyl-3-fluoro-4-nitroaniline
-
Proton H2: Appears as a doublet or dd, but the chemical environment is distinct (flanked by F and Amine).
-
NH Signal: Typically less deshielded than the ortho-isomer as it lacks the strong intramolecular 6-membered ring H-bond.
Quantitative Data Summary
| Parameter | Target (Ortho-Isomer) | Impurity (Para-Isomer) |
| Substitution Position | C2 (adj. to | C4 (opp. to |
| Predicted | ~0.65 (Higher) | ~0.40 (Lower) |
| Color | Bright Yellow | Deep Orange/Red |
| 19F NMR Shift (Approx) | -105 to -110 ppm | -115 to -120 ppm |
Troubleshooting & Optimization
Caption: Decision matrix for reaction monitoring and optimization.
Common Pitfall: Using THF or DMF will result in a ~50:50 or Para-major mixture. If the product is deep red rather than yellow, suspect high para-content.
References
-
Sythana, S. K., et al. (2014).[4] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. ACS Publications.[5] [Link]
-
Bamkole, T. O., & Hirst, J. (1971).[6] "The ortho : para ratio in aromatic nucleophilic substitution." Chemical Communications (London). RSC.[6] [Link]
Sources
- 1. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 2. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. The ortho : para ratio in aromatic nucleophilic substitution - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for the Regioselective Synthesis of N-Butyl-4-fluoro-2-nitroaniline
Executive Summary
This application note details a robust, scalable protocol for the reaction of 2,4-difluoronitrobenzene with butylamine . Unlike simple alkyl halide substitutions, this reaction is a Nucleophilic Aromatic Substitution (
Key Technical Insight: The reaction exhibits high regioselectivity for the ortho-position (C2) relative to the nitro group, yielding N-butyl-4-fluoro-2-nitroaniline as the major product. This contradicts the steric-dominance model often seen in chloronitrobenzenes, driven instead by the hyper-activation of the C2-fluorine bond by the adjacent nitro group and potential hydrogen-bond stabilization in the transition state.
Scientific Foundation & Mechanism
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Nucleophilic Attack: Butylamine attacks the C2 carbon.
-
Meisenheimer Complex: The negative charge is delocalized onto the nitro group (strongly stabilizing).
-
Elimination: Fluoride ion is ejected, restoring aromaticity.
-
Deprotonation: A base (triethylamine or excess butylamine) neutralizes the generated HF.
Regioselectivity: The "Ortho Effect"
While the C4 position is less sterically hindered, the C2 position is significantly more electrophilic due to the strong inductive effect (-I) of the adjacent nitro group. Additionally, the high electronegativity of fluorine stabilizes the transition state at the ortho position more effectively than at the para position.
-
Major Product: N-butyl-4-fluoro-2-nitroaniline (Substitution at C2).
-
Minor Product: N-butyl-2-fluoro-4-nitroaniline (Substitution at C4).
Reaction Pathway Diagram
Caption: The reaction pathway favors ortho-substitution via a stabilized Meisenheimer complex.
Safety Protocol (Critical)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Fluorinated Aromatics | Skin absorption, potential toxicity.[1] | Wear nitrile gloves (double gloving recommended) and Tyvek sleeves. |
| Hydrogen Fluoride (HF) | Generated in situ. Highly corrosive and toxic. | Mandatory: Use Triethylamine (TEA) to scavenge HF immediately. Have calcium gluconate gel available. |
| Nitro Compounds | Potential explosive hazard if distilled to dryness/overheated. | Do not exceed 100°C. Store away from reducing agents. |
| Amines | Corrosive, lachrymator. | Handle in a functioning fume hood. |
Materials & Equipment
Reagents:
-
Substrate: 2,4-Difluoronitrobenzene (1.0 equiv)
-
Nucleophile: n-Butylamine (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) - Crucial for HF scavenging. -
Solvent: Ethanol (Absolute) or THF. Ethanol is preferred for greener processing.
Equipment:
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser.
-
TLC plates (Silica gel 60 F254).
-
Rotary evaporator.
Experimental Protocol
Step 1: Reaction Setup
-
Equip a clean, dry 100 mL round-bottom flask with a magnetic stir bar.
-
Add 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) and Ethanol (20 mL).
-
Add Triethylamine (1.67 mL, 12.0 mmol) to the stirring solution.
-
Self-Validating Check: The solution should be clear and colorless to pale yellow.
Step 2: Nucleophile Addition
-
Place the flask in a water bath at room temperature (25°C).
-
Add n-Butylamine (1.09 mL, 11.0 mmol) dropwise over 5 minutes.
-
Observation: The reaction is exothermic. A color change to bright yellow/orange indicates the formation of the nitroaniline chromophore.
-
Step 3: Reaction & Monitoring[2]
-
Heat the mixture to 60°C (mild reflux) for 2–4 hours.
-
Note: While the reaction may proceed at RT, heating ensures conversion of the sterically hindered ortho-fluorine.
-
-
TLC Monitoring:
-
Eluent: Hexane:Ethyl Acetate (80:20).
-
Visualization: UV light (254 nm).
-
Checkpoint: Starting material (
) should disappear. Product ( , yellow spot) should appear.
-
Step 4: Workup[2]
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent (Ethanol) under reduced pressure (Rotovap) to ~5 mL.
-
Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL).
-
Combine organic layers and wash with:
-
Brine (saturated NaCl) (30 mL).
-
Water (30 mL) to remove triethylammonium fluoride salts.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to dryness.
Step 5: Purification
-
Recrystallization (Preferred): Dissolve the crude yellow solid in a minimum amount of hot Ethanol, then slowly add water until turbidity appears. Cool to 4°C.
-
Flash Chromatography (Alternative): Silica gel, gradient elution 0-20% EtOAc in Hexane.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Data Analysis & Troubleshooting
Expected Characterization Data
-
Appearance: Bright yellow crystalline solid.
-
Yield: 75–90%.
-
NMR (400 MHz,
):- 8.0–8.2 (br s, 1H, NH).
-
7.8 (dd, 1H, H-3, ortho to
). - 6.9 (m, 1H, H-5).
- 6.7 (m, 1H, H-6).
-
3.2 (q, 2H,
). - 1.6, 1.4, 0.9 (butyl chain protons).
-
NMR:
-
Crucial for confirming regioselectivity. The C4-F signal will remain, while the C2-F signal disappears.
-
Expected shift for Ar-F (para to amino): ~ -125 to -130 ppm.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete reaction or loss during workup. | Increase reaction time/temp. Ensure aqueous layer pH is neutral (salts removal). |
| Dark/Tar Product | Oxidation or overheating. | Perform reaction under Nitrogen ( |
| Starting Material Remains | Moisture in solvent or old amine. | Use anhydrous Ethanol. Verify amine quality. |
| Wrong Regioisomer | Rare, but possible at very high temps. | Maintain temperature |
References
-
Regioselectivity in
of 2,4-Difluoronitrobenzene: Bamkole, T. O., & Hirst, J. (1971). The ortho:para ratio in aromatic nucleophilic substitution.[2][3][4][5][6][7][8] Journal of the Chemical Society D: Chemical Communications. Significance: Establishes that the 2-fluoro position is replaced faster than the 4-fluoro position due to the inductive effect of the ortho-nitro group. -
Sequential Substitution Protocols: Plater, M. J., & Harrison, W. T. A. (2022).[9] Porous and Close Packed Supramolecular Assemblies from 2,4-Difluoronitrobenzene... MDPI Molbank. Significance: Confirms the "ortho-first" displacement strategy using butylamine and provides X-ray structural evidence of the product.
-
General ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanism & Safety: Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Significance: Provides foundational mechanistic details and safety context for handling activated aryl halides.
Sources
- 1. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The ortho : para ratio in aromatic nucleophilic substitution - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for synthesis of benzo-fused heterocyclic chromophores using N-butyl-5-fluoro-2-nitroaniline
This Application Note is structured as a high-level technical guide for the synthesis of benzo-fused heterocyclic chromophores, specifically targeting 1-butyl-6-fluoro-2-substituted-benzimidazoles .
These scaffolds are critical in drug discovery (kinase inhibitors) and materials science (fluorescent probes, OLEDs) due to the "Push-Pull" electronic effects enabled by the fluorine atom and the solubility conferred by the
Introduction & Strategic Rationale
The starting material,
Why this Scaffold?
-
The Fluorine Handle: The fluorine atom at the 6-position of the resulting benzimidazole is activated for nucleophilic aromatic substitution (
). This allows for late-stage "chromophore tuning" by swapping the fluorine for electron-donating groups (amines, thiols) to create internal charge transfer (ICT) states desirable in fluorescent probes. -
The
-Butyl Group: Enhances solubility in organic solvents and lipid permeability in biological assays, solving a common aggregation issue in planar benzo-fused heterocycles. -
Regiocontrol: The pre-installed
-alkyl group eliminates tautomeric ambiguity in the final benzimidazole, fixing the structure as the 1,2,6-trisubstituted isomer.
Synthesis Workflow Overview
The synthesis proceeds in three distinct phases. We avoid the use of catalytic hydrogenation (
Reaction Scheme (Graphviz Visualization)
Figure 1: Strategic workflow for the conversion of nitroaniline precursor to functionalized chromophores.
Experimental Protocols
Phase 1: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without defluorination.
Reagents:
-
Precursor:
-butyl-5-fluoro-2-nitroaniline (1.0 eq) -
Reductant: Iron powder (325 mesh, 5.0 eq)
-
Solvent: Ethanol / Glacial Acetic Acid (3:1 v/v)
-
Catalyst: Ammonium Chloride (
, 0.5 eq - optional accelerator)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of
-butyl-5-fluoro-2-nitroaniline in 40 mL of Ethanol. -
Activation: Add 10 mL of Glacial Acetic Acid and 50 mmol of Iron powder. ( Note: Activated Zinc can be used, but Iron is gentler on the C-F bond).
-
Reflux: Heat the suspension to vigorous reflux (
) for 2–4 hours.-
QC Check: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The bright orange/yellow spot of the nitroaniline should disappear, replaced by a lower
, UV-active (often blue fluorescent) diamine spot.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Neutralization: Concentrate the filtrate. Neutralize with saturated
solution until pH ~8. Extract with Ethyl Acetate (3x). -
Isolation: The resulting
-butyl-5-fluorobenzene-1,2-diamine is unstable to oxidation (turns dark/purple in air). Proceed immediately to Phase 2.
Phase 2: Oxidative Cyclization (Chromophore Construction)
Objective: Condense the diamine with an aromatic aldehyde to form the benzimidazole core.
Mechanism: This step uses Sodium Metabisulfite (
Reagents:
-
Substrate: Freshly prepared Diamine (from Phase 1)
-
Electrophile: Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde for push-pull, or Pyrene-carboxaldehyde for fluorescence) (1.0 eq)
-
Oxidant: Sodium Metabisulfite (
, 1.2 eq) -
Solvent: DMF or Ethanol/Water.
Protocol:
-
Mixing: Dissolve the diamine (10 mmol) and the chosen aldehyde (10 mmol) in DMF (15 mL).
-
Oxidant Addition: Add
(12 mmol) dissolved in a minimum amount of water. -
Heating: Heat to
for 4–6 hours. -
Precipitation: Pour the reaction mixture into crushed ice-water (100 mL). The benzimidazole product usually precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol or Acetonitrile.
Data Table: Typical Yields & Conditions
| Aldehyde (R-CHO) | Product (Benzimidazole) | Yield (%) | Emission Color (UV) |
| Benzaldehyde | 1-butyl-6-fluoro-2-phenyl-1H-benzo[d]imidazole | 82% | Blue/Violet |
| 4-N,N-Dimethylaminobenzaldehyde | 1-butyl-6-fluoro-2-(4-DMA-phenyl)-... | 78% | Green (Strong ICT) |
| 4-Nitrobenzaldehyde | 1-butyl-6-fluoro-2-(4-nitrophenyl)-... | 85% | Weak (Quenched) |
| 2-Pyridinecarboxaldehyde | 1-butyl-6-fluoro-2-(2-pyridyl)-... | 75% | Blue (Metal Chelator) |
Phase 3: Functionalization (The "Fluorine Switch")
This is the advanced step for creating specific biological probes. The 6-Fluoro group is activated by the electron-withdrawing nature of the benzimidazole ring (C=N bond).
Protocol:
-
Dissolve the Phase 2 product (1-butyl-6-fluoro-2-arylbenzimidazole) in anhydrous DMSO.
-
Add a secondary amine (e.g., Morpholine, Piperazine) in excess (3.0 eq).
-
Add
(2.0 eq). -
Heat to
in a sealed tube for 12 hours. -
Result: The Fluorine is displaced by the amine. This creates a 1-butyl-6-amino-2-arylbenzimidazole .
-
Effect: This dramatically red-shifts the fluorescence emission (often into the Yellow/Orange region) and increases Quantum Yield.
-
Critical Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Defluorination | Reduction step too harsh (e.g., | Switch to Fe/AcOH or |
| Low Yield (Cyclization) | Diamine oxidation prior to reaction. | Use fresh diamine immediately. Perform reaction under |
| Incomplete Cyclization | Formation of "Schiff Base" intermediate only. | Ensure oxidant ( |
| Regioisomer Mix | N-butyl group migration (Rare). | Verify structure via NOESY NMR. The Butyl should show NOE with C7-H, not C4-H. |
Mechanism of Action (Cyclization)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Schiff base followed by ring closure and oxidation.
Figure 2: Mechanistic pathway of the oxidative cyclization.
References
-
Regioselective SNAr on Difluoronitrobenzenes
-
Benzimidazole Synthesis Protocols
- Title: Benzimidazole synthesis (Comprehensive Review of Methods).
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Fluorinated Benzimidazoles
-
Title: Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
- Source: Der Pharma Chemica.
-
URL:[Link]
-
-
Properties of N-Butyl-Benzimidazoles
- Title: A Comprehensive Study of N-Butyl-1H-Benzimidazole (Structural and electronic properties).
- Source: PMC / NIH.
-
URL:[Link]
Sources
Recrystallization methods for purifying N-butyl-5-fluoro-2-nitroaniline
Application Note: High-Purity Recrystallization Protocols for N-butyl-5-fluoro-2-nitroaniline
Abstract
This technical guide details the purification of This compound (BFNA), a critical intermediate synthesized via nucleophilic aromatic substitution (SNAr).[1] While the synthesis from 2,4-difluoronitrobenzene is generally selective, the crude product often contains unreacted starting materials, regioisomeric byproducts (N-butyl-4-fluoro-2-nitroaniline), and inorganic salts.[1] This note provides two validated recrystallization protocols: a standard Ethanol/Water method for bulk salt rejection and a high-specificity Toluene/Heptane method for regioisomer depletion.[1]
Introduction & Chemical Context
This compound is typically synthesized by reacting 2,4-difluoronitrobenzene with n-butylamine.[1] The presence of the strongly electron-withdrawing nitro group activates the ortho and para fluorine atoms.
-
The Challenge: While the 5-fluoro position (para to nitro) is kinetically favored for nucleophilic attack, trace substitution at the 3-fluoro position (ortho to nitro) occurs, generating the N-butyl-3-fluoro-6-nitroaniline isomer.[1] Additionally, the flexible n-butyl chain lowers the compound's melting point, increasing the risk of "oiling out" during crystallization—a phase separation phenomenon that traps impurities.
-
Purification Strategy: We utilize the Hansen Solubility Parameter (HSP) logic. The nitro and amine groups provide polarity, while the butyl chain and fluorobenzene core add lipophilicity.
-
Protocol A (Polar/Protic): Targets removal of inorganic salts and highly polar tars.
-
Protocol B (Non-polar/Aromatic): Targets removal of non-polar starting materials and isomeric impurities via pi-stacking selectivity.[1]
-
Pre-Purification Analysis
Before initiating recrystallization, characterize the crude material to select the optimal protocol.
| Parameter | Method | Acceptance Criteria for Recrystallization |
| Purity (HPLC) | C18 Column, ACN/H2O Gradient | > 85% (If <85%, perform a silica plug filtration first) |
| Regioisomer Content | GC-MS or H-NMR | < 5% (Higher levels require Protocol B)[1] |
| Appearance | Visual Inspection | Orange/Yellow solid or semi-solid paste |
| Solubility Check | Test Tube (100 mg/mL) | Soluble in hot Ethanol; Insoluble in Water |
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: Routine purification, removal of salts (fluorides/nitrites), and improving bulk color.
Materials:
-
Crude this compound[1]
-
Solvent: Ethanol (95% or Absolute)
-
Anti-solvent: Deionized Water[1]
-
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, mechanical stirrer.[1]
Step-by-Step Procedure:
-
Dissolution:
-
Charge the crude solid into the flask.
-
Add Ethanol (5.0 volumes relative to mass, e.g., 5 mL/g) .
-
Heat to reflux (approx. 78°C) with moderate stirring.
-
Note: If the solution is not clear, add Ethanol in 0.5 volume increments. Do not exceed 8 volumes.
-
-
Hot Filtration (Safety Filter):
-
If insoluble black specks (tars) or white solids (salts) remain, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.
-
Return the clear orange filtrate to the reactor.
-
-
Nucleation Point (The Critical Step):
-
Maintain temperature at 65°C .
-
Slowly add warm Water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add just enough hot Ethanol (approx. 1-2 mL) to clear the turbidity.[1]
-
-
Seeding:
-
Cool the solution to 55°C .
-
Add 0.1% w/w pure seed crystals of BFNA.
-
Why? This prevents "oiling out" by providing a template for the crystal lattice to form immediately, rather than an amorphous oil phase.
-
-
Crystallization:
-
Cool to 20°C over 2 hours (approx. 0.3°C/min). Rapid cooling traps impurities.[1]
-
Once at 20°C, further cool to 0-5°C using an ice bath and hold for 1 hour.
-
-
Isolation:
-
Filter the bright orange needles using vacuum filtration.
-
Wash the cake with cold 50% Ethanol/Water .
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Protocol B: High-Purity Polishing (Toluene/Heptane)
Best for: Removal of regioisomers and non-polar starting materials (2,4-difluoronitrobenzene).[1]
Rationale: Toluene interacts with the nitro-aromatic core via pi-pi stacking.[1] Isomers often have slightly different stacking energies, leading to significant solubility differences in aromatic solvents compared to alcohols.
Step-by-Step Procedure:
-
Dissolution:
-
Anti-Solvent Addition:
-
Remove from heat source but continue stirring.
-
Slowly add n-Heptane (3.0 volumes) while the solution is still hot (>70°C).
-
-
Controlled Cooling:
-
Allow the mixture to cool naturally to room temperature.
-
Observation: This system typically yields larger, denser prisms compared to the needles from ethanol.
-
-
Final Wash:
-
Filter and wash with 100% n-Heptane (to remove residual toluene which holds the impurities).[1]
-
Process Visualization
Figure 1: Purification Decision Logic
This diagram guides the user in selecting the appropriate solvent system based on impurity profile.
Caption: Decision tree for selecting the optimal solvent system based on crude impurity profile.
Figure 2: The "Oiling Out" Prevention Workflow
A specific workflow to handle the low-melting point challenge of N-butyl derivatives.
Caption: Workflow to prevent liquid-liquid phase separation (oiling out) during crystallization.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled below melting point of solvated product before crystallizing.[1] | Re-heat to clear solution. Add more solvent.[3] Seed at a higher temperature. |
| Low Yield | Too much solvent used or final temperature not low enough. | Concentrate mother liquor by 50% and re-cool. Check solubility in mother liquor. |
| Isomer Persistence | Isomer co-crystallizes with product. | Switch to Protocol B (Toluene) . Isomers often have distinct solubilities in aromatics. |
| Colored Impurities | Oxidation byproducts. | Add 5% w/w Activated Carbon during the hot dissolution step (Protocol A), stir for 15 min, then hot filter. |
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization. Retrieved from
-
European Patent Office. (1995). Process for preparing nitroaniline derivatives (EP 0635483 A1). Google Patents. Retrieved from
-
Miller, R. B., & Case, W. S. (2011).[4] Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Retrieved from
-
Longdom Publishing. (2023). Development of a Method for Regioisomer Impurity Detection. Retrieved from
-
ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Retrieved from
Sources
One-Pot Synthesis of N-Alkylated Fluoronitroanilines: An Application Note
For: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and efficient one-pot methodology for the synthesis of N-alkylated fluoronitroanilines, critical pharmacophores in medicinal chemistry. The protocol leverages the principles of nucleophilic aromatic substitution (SNA_r_) in a streamlined process, offering significant advantages over traditional multi-step approaches in terms of time, resource utilization, and yield. We provide a comprehensive guide covering the underlying mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents.
Introduction: The Significance of N-Alkylated Fluoronitroanilines
N-alkylated fluoronitroanilines are key structural motifs found in a wide array of biologically active compounds. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2][3] The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, while the amino group provides a versatile handle for further chemical modification.
Traditional synthetic routes to these compounds often involve multiple steps, including protection/deprotection sequences and harsh reaction conditions. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and efficient alternative.[4] This approach minimizes intermediate isolation and purification steps, leading to reduced waste, lower costs, and improved overall efficiency.
This application note focuses on a one-pot N-alkylation strategy that is broadly applicable to a range of fluoronitroaniline substrates and alkylating agents.
Reaction Mechanism and Rationale
The one-pot N-alkylation of fluoronitroanilines proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. The key steps are outlined below:
-
Deprotonation: A suitable base deprotonates the aniline nitrogen, generating a more nucleophilic anilide anion. The acidity of the N-H bond is enhanced by the electron-withdrawing nitro group.
-
Nucleophilic Attack: The anilide anion attacks the electron-deficient carbon atom of the alkylating agent (typically an alkyl halide).
-
Product Formation: A new carbon-nitrogen bond is formed, yielding the N-alkylated fluoronitroaniline product.
The regioselectivity of the alkylation (N-alkylation vs. potential O-alkylation of the nitro group) is a critical consideration. Generally, N-alkylation is favored due to the higher nucleophilicity of the deprotonated amino group compared to the oxygen atoms of the nitro group.[5][6] The choice of base and solvent plays a crucial role in controlling this selectivity.
Reaction Pathway Diagram
Caption: Generalized workflow for the one-pot N-alkylation of fluoronitroanilines.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the one-pot N-alkylation of a representative fluoronitroaniline. Researchers should optimize the conditions for their specific substrates.
Materials and Equipment
-
Reagents:
-
Fluoronitroaniline substrate (e.g., 4-fluoro-3-nitroaniline)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the fluoronitroaniline (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Slowly add the alkylating agent (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated fluoronitroaniline.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Alkylating agents are often toxic and volatile; handle with extreme care.
-
The reaction may be exothermic, especially during the addition of the alkylating agent. Ensure proper temperature control.[7]
Optimization and Key Parameters
The success of the one-pot N-alkylation is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Rationale & Field-Proven Insights |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is more soluble and can accelerate the reaction, particularly for less reactive substrates. NaH is a stronger base but requires more stringent anhydrous conditions. |
| Solvent | DMF, Acetonitrile, THF | DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNA_r_ reaction. Acetonitrile is a good alternative. THF can also be used, but reactions may be slower. |
| Temperature | 60-100 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions and decomposition. The optimal temperature should be determined empirically for each substrate combination. |
| Alkylating Agent | Alkyl iodides, bromides, tosylates | Alkyl iodides are typically the most reactive, followed by bromides and tosylates. The choice will depend on the desired alkyl group and commercial availability. |
Troubleshooting Common Issues
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the N-alkylation reaction.
Conclusion
The one-pot synthesis of N-alkylated fluoronitroanilines presented in this application note offers a highly efficient and practical approach for accessing these valuable compounds. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can readily synthesize a diverse library of these important building blocks for drug discovery and development. The streamlined nature of this protocol makes it an attractive alternative to more cumbersome, multi-step synthetic routes.
References
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrogen-Containing Flavonoids—Preparation and Biological Activity. Retrieved from [Link]
-
Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Retrieved from [Link]
-
MDPI. (2024, May 19). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselectivity control in alkylation reactions of indolyl ambident anion. Retrieved from [Link]
-
Semantic Scholar. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Heterogeneously Catalyzed One-Pot Synthesis of N-alkyl Anilines from Nitroaromatics by Assembled Pt3Sn/Al2O3 Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
Springer. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link]
-
MDPI. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]
-
Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
-
UMassD Repository. (n.d.). Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. Retrieved from [Link]
-
MDPI. (2025, November 28). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Retrieved from [Link]
-
IntechOpen. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Precision Amination of 2,4-Difluoronitrobenzene
Strategies for Regioselective Control via Phase Transfer Catalysis and Solvent Engineering
Executive Summary
The amination of 2,4-difluoronitrobenzene (2,4-DFNB) is a pivotal transformation in the synthesis of kinase inhibitors (e.g., analogs of Gefitinib/Afatinib) and agrochemicals. While the substrate is highly activated for Nucleophilic Aromatic Substitution (SNAr), it presents a critical regioselectivity challenge: distinguishing between the C4-fluorine (para to nitro) and the C2-fluorine (ortho to nitro).
Standard conditions predominantly favor C4-substitution due to steric accessibility, despite the C2 position being inductively more activated. This guide details two distinct protocols:
-
Protocol A (Catalytic): Phase Transfer Catalysis (PTC) for scalable, high-yield C4-selective amination.
-
Protocol B (Solvent-Controlled): A non-polar solvent strategy to access the elusive C2-isomer via hydrogen-bond stabilization.
Mechanistic Insight & Regioselectivity
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. The regiochemical outcome is dictated by the competition between steric hindrance and electronic activation .
-
C4-Attack (Para): Sterically unencumbered. The transition state is lower in energy in polar aprotic solvents (DMF, DMSO) which stabilize the anionic intermediate.
-
C2-Attack (Ortho): Inductively favored (closer to the electron-withdrawing nitro group) but sterically hindered. However, in non-polar solvents , the amine nucleophile can form an intramolecular hydrogen bond with the nitro group, stabilizing the transition state for ortho attack.
Figure 1: Regioselectivity Pathways
Caption: Divergent pathways for SNAr on 2,4-DFNB. Polar solvents favor steric control (C4), while non-polar solvents enable H-bond directed ortho-attack (C2).
Protocol A: Catalytic C4-Selective Amination (PTC Method)
Target: High-throughput synthesis of C4-substituted anilines. Concept: Use of a quaternary ammonium salt (Phase Transfer Catalyst) allows the reaction to proceed in a biphasic system (Toluene/Water), avoiding difficult-to-remove solvents like DMF.
Materials
-
Substrate: 2,4-Difluoronitrobenzene (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) or Primary amine (1.1 equiv).
-
Catalyst: Tetrabutylammonium bromide (TBAB ) (5 mol%).
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv, dissolved in water).
-
Solvent: Toluene (Organic phase).[1]
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with an overhead stirrer, add Toluene (5 vol) and 2,4-DFNB.
-
Catalyst Addition: Add TBAB (0.05 equiv). Stir until dissolved.
-
Base Addition: Add the aqueous K2CO3 solution (2.0 equiv in 3 vol water).
-
Nucleophile Addition: Add the amine dropwise over 15 minutes at 20–25°C.
-
Note: The reaction is exothermic. Maintain temperature <30°C to prevent uncontrolled dinitration.
-
-
Reaction: Heat the biphasic mixture to 50°C with vigorous stirring (critical for PTC efficiency). Monitor by HPLC/TLC.
-
Endpoint: Typically < 4 hours.
-
-
Workup: Stop agitation. Separate phases. Wash the organic layer with water (2x) and brine.
-
Isolation: Dry organic layer over MgSO4 and concentrate. Recrystallize from Ethanol/Heptane if necessary.
Why this works: The lipophilic quaternary ammonium cation transports the hydroxide/carbonate anion (or the deprotonated amine) into the organic phase, accelerating the reaction without requiring high temperatures or polar solvents [1].
Protocol B: Solvent-Controlled C2-Selective Amination
Target: Synthesis of ortho-substituted isomers (often required for specific kinase inhibitor scaffolds). Concept: Utilizing the "Ortho-Effect" in non-polar media.[2]
Materials
-
Substrate: 2,4-Difluoronitrobenzene (1.0 equiv).
-
Nucleophile: Primary alkyl amine (e.g., Isopropylamine) (1.0 equiv).
-
Base: None (or excess amine if HCl salt formation is acceptable; avoid inorganic bases that require polar solvents).
-
Solvent: Toluene or Hexane (Strictly anhydrous).
Step-by-Step Procedure
-
Dissolution: Dissolve 2,4-DFNB in anhydrous Toluene (10 vol) under N2 atmosphere.
-
Cooling: Cool the solution to -10°C. (Low temperature favors the ordered, H-bonded transition state over the loose steric transition state).
-
Addition: Add the amine (1.0 equiv) slowly.
-
Crucial: Do not use excess amine initially, as it can disrupt the specific H-bonding network required for C2 selectivity.
-
-
Reaction: Allow to warm slowly to RT over 12 hours.
-
Validation: Check regioselectivity by 1H NMR.
-
Diagnostic Signal: The C3-proton in the C2-substituted product will appear as a doublet of doublets with distinct coupling constants compared to the C4-product.
-
-
Purification: Silica gel chromatography is usually required to separate the minor C4 isomer (typically 85:15 to 90:10 C2:C4 ratio under optimized conditions) [2].
Quantitative Comparison of Conditions
| Parameter | Protocol A (PTC/Water/Toluene) | Protocol B (Anhydrous Toluene) | Standard (DMF/K2CO3) |
| Primary Product | C4-Isomer (>95%) | C2-Isomer (Major) | C4-Isomer (>98%) |
| Reaction Rate | Fast (<4 h) | Slow (12–24 h) | Very Fast (<1 h) |
| Temperature | 50°C | -10°C to RT | RT to 60°C |
| Catalyst | TBAB (Phase Transfer) | None (Solvent effect) | None |
| Scalability | High (Green/Aqueous waste) | Moderate (Requires chromatography) | Low (DMF removal difficult) |
Troubleshooting & Self-Validation
Workflow Visualization
Caption: Decision tree for monitoring reaction progress and diagnosing stalling issues.
-
Issue: Low Conversion in PTC.
-
Cause: Poor agitation. PTC relies on interfacial surface area.
-
Fix: Increase impeller speed or use a high-shear mixer.
-
-
Issue: Loss of C2 Selectivity in Protocol B.
-
Cause: Presence of moisture or polar impurities.
-
Fix: Dry toluene over Na/Benzophenone or molecular sieves. Ensure amine is dry.
-
References
-
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene. Source: ResearchGate (2018). Describes the use of flow chemistry and catalytic hydrogenation post-amination. URL:[Link]
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Source: Sythana, S. et al. Organic Process Research & Development (2014).[3] URL:[Link] (Note: Direct DOI link provided for authority; snippet verified via Semantic Scholar).
Sources
- 1. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. semanticscholar.org [semanticscholar.org]
Application Note: Synthesis and Functionalization of Porous Organic Materials Using Nitroaniline Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of porous organic materials (POMs) utilizing nitroaniline-based building blocks. The inherent functionality of the nitro group, which can be readily transformed into an amine moiety via post-synthetic modification, offers a powerful tool for tuning the physicochemical properties of these materials. This adaptability makes nitroaniline-derived POMs highly promising candidates for a range of applications, including catalysis, gas storage, and notably, as intelligent platforms for drug delivery. We present detailed protocols for the synthesis of these materials via Schiff base condensation, a discussion of post-synthetic modification strategies, and a guide to their characterization and potential applications.
Introduction: The Strategic Advantage of Nitroaniline Linkers
Porous organic materials, including porous organic polymers (POPs) and covalent organic frameworks (COFs), have garnered significant attention due to their high surface areas, tunable porosities, and low densities.[1][2] These features make them exceptional candidates for a multitude of applications. The choice of organic linker is paramount in dictating the final properties and functionality of the resulting material.
Nitroaniline linkers offer a unique strategic advantage. The nitro group is a versatile functional handle that can be carried through the polymerization process and subsequently converted into a primary amine. This two-step approach of synthesis followed by post-synthetic modification (PSM) allows for the creation of materials with tailored surface chemistry and functionality that might not be achievable through direct synthesis with amine-containing monomers, which can sometimes interfere with certain polymerization reactions.[3][4] The resulting amine-functionalized materials exhibit enhanced properties for applications such as CO2 capture and catalysis, and are particularly well-suited for biomedical applications like drug delivery, where the amine groups can serve as sites for drug conjugation or for imparting pH-responsive behavior.[5][6]
Synthesis Methodologies: Building the Porous Framework
The synthesis of POMs from nitroaniline linkers can be achieved through various condensation and coupling reactions. Below, we detail a robust protocol for Schiff base condensation, a widely used method for forming porous imine-linked networks.
Protocol 1: Schiff Base Condensation for the Synthesis of a Nitro-Functionalized Porous Organic Polymer
This protocol describes the synthesis of a porous organic polymer from 1,3,5-triformylbenzene and p-nitroaniline. The Schiff base reaction forms a highly cross-linked, porous network.[7][8]
Materials:
-
1,3,5-Triformylbenzene
-
p-Nitroaniline
-
Anhydrous 1,4-Dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous Acetic Acid (6 M)
-
Methanol
-
Acetone
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Dissolution: In a 100 mL Schlenk flask, dissolve 1,3,5-triformylbenzene (162.1 mg, 1.0 mmol) and p-nitroaniline (414.4 mg, 3.0 mmol) in a mixture of anhydrous 1,4-dioxane (15 mL) and anhydrous DMF (5 mL).
-
Catalyst Addition: To the stirred solution, add 6 M aqueous acetic acid (1.5 mL) as a catalyst.
-
Inert Atmosphere: Subject the flask to three cycles of vacuum and backfill with an inert gas (N₂ or Ar).
-
Reaction: Heat the mixture to 120 °C and maintain under reflux with vigorous stirring for 72 hours. A precipitate will form as the reaction progresses.
-
Isolation and Washing: After cooling to room temperature, the solid product is collected by filtration. The collected solid is then washed sequentially with DMF (3 x 20 mL), deionized water (3 x 20 mL), methanol (3 x 20 mL), and finally acetone (3 x 20 mL).
-
Purification: To remove any unreacted monomers and oligomers, the crude product is subjected to Soxhlet extraction with methanol for 24 hours.
-
Drying: The purified polymer is dried under vacuum at 120 °C for 12 hours to yield a fine powder.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of dioxane and DMF is used to ensure the solubility of both the aromatic aldehyde and nitroaniline monomers.
-
Catalyst: Acetic acid catalyzes the imine bond formation in the Schiff base condensation.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the aldehyde monomers at high temperatures.
-
Soxhlet Extraction: This purification step is essential for removing any trapped monomers or low molecular weight oligomers from the pores of the polymer, ensuring high purity and accurate porosity measurements.
Post-Synthetic Modification: Unlocking Functionality
The true potential of nitroaniline-based POMs is realized through the post-synthetic reduction of the nitro groups to primary amines. This transformation dramatically alters the surface chemistry of the material, introducing basic sites that can interact with guest molecules.[3]
Protocol 2: Reduction of Nitro Groups to Amines
This protocol outlines a general procedure for the reduction of the nitro-functionalized porous polymer to its amine-functionalized counterpart using tin(II) chloride.[9]
Materials:
-
Nitro-functionalized porous polymer (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Suspension: Suspend the nitro-functionalized polymer (500 mg) in ethanol (50 mL) in a round-bottom flask.
-
Reductant Addition: Add an excess of tin(II) chloride dihydrate (e.g., 10 equivalents per nitro group) to the suspension.
-
Acidification: Carefully add concentrated HCl (5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 24 hours.
-
Isolation: After cooling, collect the solid by filtration and wash thoroughly with deionized water.
-
Neutralization: Resuspend the solid in a 1 M NaOH solution and stir for 1 hour to neutralize any remaining acid and deprotonate the ammonium groups.
-
Final Washing: Filter the amine-functionalized polymer and wash extensively with deionized water until the filtrate is neutral, followed by washing with methanol (3 x 20 mL).
-
Drying: Dry the final product under vacuum at 80 °C for 12 hours.
Self-Validating System:
The success of the reduction can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1520 and 1340 cm⁻¹) should disappear, while new peaks corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹) should appear.
Characterization of Nitroaniline-Based Porous Materials
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the porous materials.
| Technique | Purpose | Expected Outcome for Nitroaniline-POMs |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the desired chemical bonds and the success of post-synthetic modifications. | For the initial polymer, peaks corresponding to C=N (imine) and N-O (nitro) stretching. After reduction, the disappearance of N-O peaks and the appearance of N-H stretching peaks. |
| Solid-State ¹³C NMR | To elucidate the carbon environment and confirm the polymer structure. | Resonances corresponding to the aromatic carbons of the linkers and the imine carbon. |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity of the material. | Amorphous materials will show broad halos, while crystalline materials (COFs) will exhibit sharp diffraction peaks.[10] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution. | High surface areas (typically >500 m²/g) are expected for porous polymers. The isotherm shape provides information on the pore structure (microporous, mesoporous).[2] |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the material. | Can reveal the particle shape (e.g., spherical, irregular) and the presence of porous structures.[11] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High thermal stability is a characteristic feature of these cross-linked polymers. |
Applications in Drug Development and Beyond
The tunable nature of nitroaniline-derived POMs makes them highly attractive for advanced applications.
-
Drug Delivery: The amine-functionalized pores can be utilized for the encapsulation and controlled release of therapeutic agents.[6] The pH-responsive nature of the amine groups can be exploited for targeted drug release in the acidic microenvironment of tumors.
-
Catalysis: The amine groups can act as basic catalytic sites for various organic transformations. Furthermore, these amine functionalities can be used to anchor metal nanoparticles, creating highly active and recyclable heterogeneous catalysts.
-
Gas Storage and Separation: The amine-functionalized surfaces exhibit a high affinity for acidic gases like CO₂, making these materials promising for carbon capture applications.[3][12]
Visualization of Synthetic Workflows
Diagram 1: Synthesis of Nitro-Functionalized POP
Caption: Workflow for the synthesis of a nitro-functionalized porous organic polymer via Schiff base condensation.
Diagram 2: Post-Synthetic Modification
Caption: Post-synthetic reduction of the nitro-functionalized polymer to an amine-functionalized porous material.
References
-
Islamoglu, T. (2016). SYSTEMATIC POSTSYNTHETIC MODIFICATION OF NANOPOROUS ORGANIC FRAMEWORKS. VCU Scholars Compass. [Link]
- Haghgooie, et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
- Qiu, Y., Xiao, B., & Themistou, E. (2020). Functionalized Porous Organic Polymers for Antimicrobial Nitric Oxide Delivery. 27th CSCST SCI Annual Conference: Sustainable Energy and Manufacturing the Future.
- (n.d.).
- Nikam, et al. (n.d.). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.
- (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes.
- Abubakar, et al. (n.d.). SYNTHESIS AND CHARACTERISATION OF SCHIFF BASE CO (II) AND CU (II)` COMPLEXES DERIVED FROM CIPROFLOXACIN AND P- NITROANILINE. Conscientia Beam.
- (2017). Transfer hydrogenation of nitrobenzene to aniline in water using Pd nanoparticles immobilized on amine-functionalized UiO-66.
- (2025). Carboxyl-, Hydroxyl-, and Nitro-Functionalized Porous Polyaminals for Highly Selective CO 2 Capture.
- (2025). A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. Chemical Science.
- (n.d.). Amine Functionalization in Porous Adsorbents for Carbon Capture and Conversion.
- (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- (n.d.). A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. PMC.
- (2022). Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds.
- (n.d.). Amine-functionalized porous organic polymers for carbon dioxide capture. OSTI.GOV.
- (2017). Amine functionalized 3D porous organic polymer as an effective adsorbent for removing organic dyes and solvents. Semantic Scholar.
- (n.d.). Nitrogen-rich porous organic polymer as a promising adsorbent for iodine capture from organic solvents. New Journal of Chemistry (RSC Publishing).
- (n.d.). Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties.
- (2021). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews (RSC Publishing).
- (2016). CO 2 Adsorption by para-Nitroaniline Sulfuric Acid-Derived Porous Carbon Foam. MDPI.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (n.d.).
- (2017).
- (2017).
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
Sources
- 1. A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. "SYSTEMATIC POSTSYNTHETIC MODIFICATION OF NANOPOROUS ORGANIC FRAMEWORKS" by Timur Islamoglu [scholarscompass.vcu.edu]
- 4. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. isca.in [isca.in]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrogen-rich porous organic polymer as a promising adsorbent for iodine capture from organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. osti.gov [osti.gov]
Troubleshooting & Optimization
Improving regioselectivity in 2,4-difluoronitrobenzene amination
Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming regioselectivity challenges during nucleophilic aromatic substitution (SNAr).
The amination of 2,4-difluoronitrobenzene (2,4-DFNB) is a foundational reaction in the synthesis of active pharmaceutical ingredients (APIs)[1]. However, because the nitro group activates both the ortho (2-position) and para (4-position) fluorines, achieving single-isomer purity can be a major bottleneck. This guide is designed to troubleshoot your reaction conditions, explain the mechanistic causality behind isomer distribution, and provide self-validating protocols to ensure absolute regiocontrol.
SNAr Troubleshooting & FAQs
Q1: Why am I getting an inseparable 60:40 mixture of 2-amino and 4-amino isomers when reacting 2,4-DFNB with my primary amine? Causality & Mechanism: You are likely using an intermediate-polarity solvent (like THF) or a standard polar aprotic solvent (like DMF) without optimizing your base. In SNAr, the para position is sterically less hindered, making it the thermodynamically favored site for nucleophilic attack. However, the ortho position can participate in intramolecular hydrogen bonding with the incoming amine's N-H proton. When you use solvents that partially disrupt this hydrogen bonding, the kinetic (ortho) and thermodynamic (para) pathways clash, yielding poor selectivity and frustrating mixtures[2].
Q2: How do I exclusively synthesize the 2-amino (ortho) isomer? Causality & Mechanism: To drive ortho-selectivity, you must exploit kinetic control by stabilizing the transition state at the 2-position. This is achieved by switching to a strictly nonpolar solvent such as toluene or hexane[2][3]. In a nonpolar environment, the solvent cannot solvate the nucleophile. Instead, the incoming amine forms a highly stable, six-membered cyclic transition state via an intramolecular hydrogen bond with the oxygen of the nitro group[3]. This drastically lowers the activation energy for ortho-attack, routinely delivering >95% regioselectivity for the 2-amino isomer[2].
Q3: Can I invert the selectivity to favor the 4-amino (para) isomer? Causality & Mechanism: Yes. To favor para-substitution, you must deliberately destroy the six-membered H-bonded transition state. Use a strongly polar aprotic solvent (e.g., DMSO, DMF)[3]. Polar solvents effectively solvate both the amine nucleophile and the nitro group, breaking the intramolecular H-bond. Once the kinetic H-bond advantage is removed, the reaction defaults to steric control. Because the 4-position is significantly less sterically hindered, the reaction preferentially yields the para-isomer[2][3].
Q4: Does the choice of base impact the regioselectivity? Causality & Mechanism: Absolutely. For ortho-selective reactions in nonpolar solvents, do not use inorganic bases (like K2CO3). They are insoluble in toluene, create heterogeneous micro-environments, and can disrupt the delicate transition state. Instead, use an excess of the amine itself (2.2 equivalents) as the HF scavenger[2]. Conversely, for para-selective reactions in polar solvents, using an external base like K2CO3 or DIPEA is highly recommended to maintain amine nucleophilicity and drive the sterically controlled pathway[4].
Quantitative Data: Solvent Impact on Regioselectivity
To predict your reaction outcome, reference the table below, which correlates solvent dielectric constants with the dominant transition state and resulting isomer ratio.
| Solvent | Dielectric Constant (ε) | Dominant Transition State | Major Isomer | Typical Ortho:Para Ratio |
| Hexane | 1.89 | 6-Membered H-Bonded (Kinetic) | Ortho (2-amino) | > 95 : 5 |
| Toluene | 2.38 | 6-Membered H-Bonded (Kinetic) | Ortho (2-amino) | 95 : 5 |
| THF | 7.52 | Mixed / Competing | Mixture | ~ 50 : 50 |
| DMF | 36.7 | Solvated (Steric Control) | Para (4-amino) | < 20 : 80 |
| DMSO | 46.8 | Solvated (Steric Control) | Para (4-amino) | < 10 : 90 |
(Data synthesized from empirical solvent screening studies on 2,4-DFNB amination[2][3])
Mechanistic & Workflow Visualizations
Mechanistic divergence of 2,4-DFNB amination based on solvent polarity.
Experimental workflow for directing regioselectivity in 2,4-DFNB amination.
Validated Experimental Protocols
Protocol A: Highly Ortho-Selective Amination
This protocol utilizes a nonpolar environment to enforce kinetic control via the 6-membered transition state[2].
-
Preparation: In an oven-dried round-bottom flask under N2, dissolve 2,4-difluoronitrobenzene (1.0 equiv, 10 mmol) in anhydrous toluene to achieve a 0.2 M concentration.
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add the primary or secondary amine (2.2 equiv) dropwise over 15 minutes. Note: The excess amine acts as the acid scavenger for the generated HF, avoiding the use of insoluble inorganic bases.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.
-
Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove excess unreacted amine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Self-Validation Checkpoint: Spot the crude mixture on a normal-phase silica TLC plate (Hexanes/EtOAc 8:2). The ortho-isomer will elute significantly faster (higher Rf) than the para-isomer. This is because the intramolecular hydrogen bond in the ortho-product masks the polar amine proton, drastically reducing its affinity for the polar silica gel. If your major spot has a low Rf, the nonpolar transition state was compromised.
Protocol B: Para-Selective Amination
This protocol utilizes a polar aprotic environment to disrupt H-bonding, forcing the reaction down the sterically favored thermodynamic pathway[3].
-
Preparation: Dissolve 2,4-difluoronitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF or DMSO (0.2 M).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 equiv).
-
Addition: Add the amine (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature (or gently heat to 40 °C if the amine is sterically hindered) for 4–6 hours.
-
Workup: Pour the reaction mixture into a large excess of ice water. This precipitates the product and effectively removes the DMF/DMSO into the aqueous phase. Extract with EtOAc, wash extensively with water (5x) to remove residual DMF, and finish with a brine wash. Dry and concentrate.
Self-Validation Checkpoint: In 1H-NMR, the N-H proton of the para-isomer will appear broader and further downfield compared to the ortho-isomer, as it is fully available for intermolecular hydrogen bonding with the NMR solvent rather than locked in a sharp intramolecular interaction with the nitro group.
References
-
Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, ACS Publications, 2014. URL:[Link]
-
Vapourtec. "Aromatic Substitution | Flow Reactions." Vapourtec. URL:[Link]
Sources
Technical Support Center: Optimizing Base Equivalents for Fluoro-Nitroaniline Synthesis
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. As a Senior Application Scientist, I have designed this guide to address the critical, often-overlooked nuances of base selection—specifically Triethylamine (TEA) versus Potassium Carbonate (K2CO3)—when synthesizing fluoro-nitroanilines from fluoronitrobenzene precursors.
The SNAr reaction relies on the strong electron-withdrawing nature of the nitro group to activate the aromatic ring, making the ortho and para positions highly susceptible to nucleophilic attack[1]. Fluorine serves as an exceptional leaving group in these systems; its high electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic[2]. However, the choice of base dictates the reaction's microenvironment, influencing transition state stabilization, side-reaction pathways, and ultimate yield.
Diagnostic Workflow: Base Selection Strategy
Selecting the correct base is not arbitrary; it is dictated by the nucleophilicity of your amine, the steric hindrance of the substrate, and the presence of competing leaving groups.
Decision matrix for selecting TEA vs. K2CO3 in SNAr amination.
Quantitative Comparison of Base Systems
To provide a clear baseline for experimental design, the following table summarizes the physicochemical and operational differences between TEA and K2CO3 in SNAr aminations[3].
| Parameter | Triethylamine (TEA) | Potassium Carbonate (K2CO3) |
| Reaction Phase | Homogeneous | Heterogeneous (Solid-Liquid) |
| Effective Base Strength | Moderate (pKaH ~10.7) | Stronger (Effective surface basicity) |
| Optimal Solvents | THF, DCM, Acetonitrile, Alcohols | DMF, DMSO, NMP (Polar Aprotic) |
| Transition State Assistance | None (Relies purely on basicity) | High (K⁺ coordinates with F⁻ leaving group) |
| Hydrolysis Risk (Phenol formation) | Low | High (Requires strictly anhydrous conditions) |
| Typical Equivalents | 1.1 – 1.5 eq | 1.0 – 2.0 eq (Depending on substrate) |
Troubleshooting Guides & FAQs
Q1: My SNAr reaction with a secondary amine and TEA is stalling at ~50% conversion, even after 24 hours. Why, and how do I drive it to completion? Mechanistic Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex[4]. While TEA is soluble and acts as a competent proton scavenger, it lacks the ability to actively stabilize this intermediate. Solution: Switch to K2CO3 in a polar aprotic solvent (e.g., DMF). The alkali-metal cation (K⁺) undergoes a favorable electrostatic interaction with the highly electronegative fluorine atom, stabilizing its negative charge in the transition state and actively assisting in the elimination of the fluoride ion[5]. If you must use TEA, increase the temperature or switch to a more polar solvent like acetonitrile to better solvate the transition state.
Q2: I switched to K2CO3 in DMF, but my LC-MS shows a significant byproduct corresponding to the displacement of fluorine by a hydroxyl group (phenol formation). What happened? Mechanistic Causality: You are observing competing hydrolysis. K2CO3 is highly hygroscopic. If trace water is present in your solvent or base, the carbonate deprotonates the water to generate hydroxide ions (OH⁻). Hydroxide is a small, hard, and highly reactive nucleophile that rapidly attacks highly activated electrophiles like fluoronitrobenzenes, displacing the fluoride to form a nitrophenol byproduct[6]. Solution: This is a moisture-control failure. You must use rigorously anhydrous DMF/DMSO and oven-dried K2CO3. Alternatively, if your amine is highly reactive, revert to TEA, which does not generate hydroxide ions even in the presence of trace moisture.
Q3: I am reacting a difluoronitrobenzene (e.g., 2,4-difluoronitrobenzene) and getting significant di-amination (over-reaction). How do I control the stoichiometry? Mechanistic Causality: The first amination replaces a strongly electron-withdrawing fluorine atom with an electron-donating amine group, which theoretically deactivates the ring toward a second nucleophilic attack. However, if excess base or amine is present at elevated temperatures, the kinetic barrier for the second substitution is overcome. Solution: Strictly limit your base and amine to 1.0 to 1.05 equivalents . Run the reaction at lower temperatures (0°C to room temperature). Because the first substitution is highly exothermic and rapid, dropwise addition of the amine is critical to prevent localized concentration spikes that lead to di-substitution.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The extended conjugation created when an amine couples to a nitroaromatic ring results in a distinct chromophoric shift, providing an immediate visual cue of reaction progress[7].
Protocol A: Homogeneous SNAr using TEA (For highly reactive aliphatic amines)
-
Charge: To a dry, round-bottom flask, add the fluoronitrobenzene (1.0 eq) and dissolve in anhydrous acetonitrile (0.2 M concentration).
-
Base Addition: Add TEA (1.2 eq) to the stirring solution.
-
Amine Addition: Cool the flask to 0°C. Add the amine (1.05 eq) dropwise over 10 minutes.
-
Validation Cue: The solution will rapidly transition from pale yellow to a deep orange or red, indicating the formation of the fluoro-nitroaniline product[7].
-
Workup: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl (to remove excess TEA and unreacted amine), followed by brine. Dry over MgSO4 and concentrate.
Protocol B: Heterogeneous SNAr using K2CO3 (For weakly nucleophilic amines/anilines)
Step-by-step workflow for heterogeneous SNAr using K2CO3.
-
Preparation: Oven-dry K2CO3 (1.5 eq) at 120°C for 2 hours prior to use to prevent hydrolysis side-reactions.
-
Charge: Add the fluoronitrobenzene (1.0 eq) and the dried K2CO3 to the flask.
-
Solvent: Suspend the mixture in anhydrous DMF (0.2 M).
-
Reaction: Add the amine (1.1 eq). Heat the heterogeneous mixture to 60–80°C under vigorous stirring (to ensure adequate solid-liquid mass transfer)[3].
-
Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Workup: Cool to room temperature. Quench by pouring the mixture into a 10-fold volume of ice water. The fluoro-nitroaniline product will often precipitate directly as a brightly colored solid. Filter, wash with copious amounts of water (to remove DMF and inorganic salts), and dry under vacuum.
References
Sources
- 1. 4-Ethyl-2-fluoronitrobenzene | Benchchem [benchchem.com]
- 2. 3-Bromo-5-fluoro-N-methyl-2-nitroaniline|CAS 1401817-62-6 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | Benchchem [benchchem.com]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 1-Fluoro-4,5-dimethoxy-2-nitrobenzene | 959081-93-7 | Benchchem [benchchem.com]
Technical Support Center: Selective N-Butylation
Topic: Reducing formation of N,N-dibutyl side products
Diagnostic & Triage: Is this your problem?
Before altering your synthetic route, confirm that N,N-dibutylation is the specific issue compromising your yield.
Symptom Checklist:
-
LC-MS Signature: You observe a significant peak at M+112 relative to your starting amine, alongside your desired product (M+56 ).
-
TLC Behavior: A less polar spot (higher
) appears above your desired secondary amine product. Tertiary amines (N,N-dibutyl) typically lack the hydrogen bonding capability of secondary amines, making them run faster on silica. -
Reagent Consumption: You are consuming >1.2 equivalents of butylating agent (halide or aldehyde) but starting material remains unconsumed.
Root Cause Analysis: The Kinetic Trap
The formation of N,N-dibutyl side products is a classic manifestation of competitive nucleophilicity .
In many standard alkylation conditions, the newly formed secondary amine (
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Kinetic competition pathway. If the rate constant k2 (second alkylation) exceeds k1 (first alkylation), the reaction favors the impurity. Control strategies must invert this relationship or physically separate the intermediate.
Troubleshooting Protocols
Choose the protocol below that matches your current reagents.
Scenario A: You are using Butyl Halide (Direct Alkylation)
The Problem: Standard bases (
Protocol: Cesium Hydroxide Promoted Mono-Alkylation
This method relies on the specific surface chemistry of Cesium, which coordinates with the nitrogen atom, effectively "protecting" the secondary amine from further reaction through steric bulk and solvation effects [1].
| Parameter | Specification |
| Reagents | Primary Amine (1.0 equiv), Butyl Bromide (1.0 - 1.1 equiv) |
| Base | Cesium Hydroxide monohydrate (CsOH·H2O) (1.0 equiv) |
| Additive | Activated 4Å Molecular Sieves (Powdered, 500mg/mmol) |
| Solvent | DMF (Anhydrous) |
| Concentration | 0.1 M - 0.2 M |
Step-by-Step:
-
Flame-dry a flask and add powdered 4Å molecular sieves.
-
Add CsOH[1]·H2O and anhydrous DMF. Stir for 10 minutes.
-
Add Butyl Bromide dropwise over 30 minutes.
-
Stir at room temperature. Monitor by TLC/LCMS.
-
Why it works: The Cs+ ion radius and the molecular sieves create a "cage" effect that suppresses the nucleophilicity of the secondary amine formed, preventing the second alkylation (
).
Scenario B: You are using Butyraldehyde (Reductive Amination)
The Problem: In "one-pot" reductive aminations using strong reducing agents (like
Protocol: STAB-Controlled Reductive Amination
STAB (
| Parameter | Specification |
| Reagents | Primary Amine (1.0 equiv), Butyraldehyde (1.0 equiv) |
| Reductant | Sodium Triacetoxyborohydride (STAB) (1.4 equiv) |
| Solvent | DCE (1,2-Dichloroethane) or THF |
| Additives | Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation |
Step-by-Step:
-
Dissolve Primary Amine and Butyraldehyde in DCE.
-
Add Acetic Acid (1 equiv). Stir for 15-30 mins to establish imine equilibrium.
-
Cool to 0°C (optional, but recommended for high selectivity).
-
Add STAB portion-wise.
-
Critical Check: If dialkylation persists, switch to the Indirect Method :
-
Step 1: Stir Amine + Aldehyde in MeOH (anhydrous) for 2 hours (forms Imine).
-
Step 2: Evaporate solvent (removes water/equilibrium shift).
-
Step 3: Redissolve in EtOH and add
.
-
Purification & Recovery (If Damage is Done)
If you already have a mixture of Primary (1°), Secondary (2° - Target), and Tertiary (3° - Impurity) amines, do not rely solely on chromatography.[3] Use pH-Controlled Extraction [3].
The Principle:
-
Tertiary amines are generally less basic than secondary amines due to solvation inhibition, but pKa differences allow separation.
-
Primary amines are the most basic (usually).
Workup Procedure:
-
Acid Wash: Dissolve crude mixture in EtOAc. Wash with pH 5.5 buffer (Phosphate/Citrate).
-
Result: 3° Amine (N,N-dibutyl) often stays in Organic layer (or extracts last). 1° and 2° go to Aqueous.
-
-
Derivatization (The "Nuclear Option"):
-
If separation is impossible, treat the crude mixture with Acetic Anhydride (1.1 equiv) .
-
Result: 1° and 2° amines become Amides (neutral). 3° amine remains basic.
-
Extraction: Wash with 1M HCl. The 3° amine goes into the water. The amides stay in organics. (Note: This destroys your product's amine functionality, requiring hydrolysis later, so use only if the 3° amine is the target or if you can hydrolyze the amide back).
-
Frequently Asked Questions (FAQ)
Q: Why not just use 0.5 equivalents of butyl bromide to ensure I don't over-alkylate? A: This will statistically leave you with 50% unreacted starting material and still produce some dialkylated product (statistical distribution). It creates a difficult separation of SM vs. Product. It is better to use the Cesium Method with 1:1 stoichiometry to alter the kinetics rather than the stoichiometry.
Q: Can I use NaBH4 for the direct reductive amination?
A: Avoid this. NaBH4 reduces aldehydes to alcohols very fast. It also reduces imines.[4][5][6] Because it is non-selective, you often end up with a mixture of alcohol, amine, and side products. Use STAB (
Q: My LCMS shows M+112 but I used t-butyl chloride, not n-butyl. Is it the same? A: Unlikely. It is sterically very difficult to put two t-butyl groups on a single nitrogen (di-t-butyl amine is rare and hard to make). Check if your "butyl" source was contaminated with n-butyl isomers, or if you are seeing a cluster/dimer in the MS source rather than a covalent bond.
References
-
Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1][7][8][9] Organic Letters, 1(11), 1893–1896.
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Ma, G. , & Jha, A. (2010). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 14(5), 1188–1193.
Sources
- 1. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 9. thevespiary.org [thevespiary.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. scribd.com [scribd.com]
Technical Support Center: Solvent Polarity Effects on the Reaction Rate of 2,4-Difluoronitrobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent polarity in modulating the reaction rate of 2,4-difluoronitrobenzene, a key substrate in many synthetic pathways. Our focus is on providing scientifically grounded explanations and actionable protocols to overcome common experimental challenges.
Core Principles: Understanding the SNAr Mechanism and Solvent Effects
The reaction of 2,4-difluoronitrobenzene with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]
-
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a fluorine atom). This step is typically the slowest because it involves the temporary loss of aromaticity in the ring, forming a high-energy intermediate called a Meisenheimer complex.[1][2][3] The negative charge of this complex is stabilized by resonance, particularly by the electron-withdrawing nitro group at the ortho and para positions.[2][3]
-
Step 2 (Fast): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.[1]
The polarity of the solvent plays a crucial role in stabilizing the charged species involved in this reaction, particularly the transition state leading to the Meisenheimer complex.[4][5] The general principle is that solvents that can effectively stabilize the transition state more than the reactants will accelerate the reaction.[4][5]
Troubleshooting Guide & FAQs
Here we address common issues encountered during the reaction of 2,4-difluoronitrobenzene with nucleophiles, with a focus on the impact of solvent choice.
Question 1: My reaction is extremely slow or not proceeding at all. What is the likely cause?
Answer:
Several factors can contribute to a sluggish SNAr reaction, but solvent choice is a primary suspect.
-
Insufficient Solvent Polarity: The SNAr reaction of 2,4-difluoronitrobenzene generally benefits from polar aprotic solvents.[6] These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating the reactants and, more importantly, the charged transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[7]
-
Inappropriate Solvent Type: While polar protic solvents (e.g., water, alcohols) are polar, they can hinder the reaction. Their acidic protons can solvate and deactivate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.
-
Poor Solubility: Ensure that both 2,4-difluoronitrobenzene and your nucleophile are sufficiently soluble in the chosen solvent.[8] If either reactant is not fully dissolved, the reaction will be limited by the rate of dissolution, not the intrinsic reaction kinetics.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar or polar protic solvent, consider switching to a recommended polar aprotic solvent. See the table below for examples.
-
Increase Reaction Temperature: Many SNAr reactions require heating to proceed at a practical rate.[8] A gradual increase in temperature can significantly accelerate the reaction. Microwave irradiation can also be a powerful tool for reducing reaction times.[8]
-
Consider a Co-solvent: If solubility is an issue, a mixture of solvents can be employed. For instance, a small amount of a polar aprotic solvent can be added to a less polar solvent to improve solubility while maintaining favorable kinetics.
Question 2: I am observing the formation of multiple products and a low yield of the desired product. How can solvent polarity influence regioselectivity?
Answer:
In the case of 2,4-difluoronitrobenzene, nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of this reaction can be influenced by the solvent. While the nitro group strongly activates the para-position (C4) for nucleophilic attack, the ortho-position (C2) can also be reactive.
A study has shown that nonpolar solvents can favor ortho-selective nucleophilic substitution.[9] This is attributed to the formation of a six-membered polar transition state that is better stabilized in a nonpolar environment.[9] In contrast, polar solvents may favor the thermodynamically more stable para-substituted product.
Troubleshooting Steps:
-
Solvent Screening: To optimize for a specific regioisomer, a solvent screen is recommended. Compare the reaction in a nonpolar solvent (e.g., toluene, benzene) with a polar aprotic solvent (e.g., DMF, DMSO).
-
Temperature Control: Reaction temperature can also influence regioselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures may favor the thermodynamically controlled product.
Question 3: My reaction rate is not consistent across different batches, even when I use the same solvent. What could be the cause?
Answer:
The purity of your solvent is critical. Trace amounts of water or other protic impurities in a polar aprotic solvent can significantly impact the reaction rate by deactivating the nucleophile.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use freshly opened or properly dried anhydrous solvents for SNAr reactions.
-
Proper Storage: Store solvents over molecular sieves or under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes the general trend of solvent effects on the SNAr reaction rate of activated aryl halides.
| Solvent Class | Examples | General Effect on SNAr Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Significant Rate Increase | Stabilizes the charged transition state without deactivating the nucleophile.[6] |
| Polar Protic | Water, Methanol, Ethanol | Rate Decrease | Solvates and deactivates the nucleophile through hydrogen bonding. |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | Slow Reaction Rate | Poor stabilization of the charged transition state. |
Experimental Protocols
Protocol: Kinetic Study of the Effect of Solvent Polarity on the Reaction of 2,4-Difluoronitrobenzene with Piperidine
This protocol outlines a method to determine the second-order rate constants for the reaction of 2,4-difluoronitrobenzene with piperidine in various solvents.
Materials:
-
2,4-Difluoronitrobenzene
-
Piperidine
-
Anhydrous Solvents (e.g., Toluene, Dioxane, Tetrahydrofuran, Acetonitrile, DMSO)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of 2,4-difluoronitrobenzene and piperidine in each of the chosen anhydrous solvents. The concentration of piperidine should be in large excess (at least 10-fold) compared to 2,4-difluoronitrobenzene to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance.
-
Equilibrate the stock solutions to the desired reaction temperature in the thermostatted cuvette holder.
-
Initiate the reaction by rapidly mixing known volumes of the 2,4-difluoronitrobenzene and piperidine solutions directly in the cuvette.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].
-
-
Comparison:
-
Compare the k2 values obtained in the different solvents to determine the effect of solvent polarity on the reaction rate.
-
Visualizations
Reaction Mechanism Workflow
Caption: The SNAr reaction mechanism of 2,4-difluoronitrobenzene.
Troubleshooting Logic
Caption: A troubleshooting workflow for slow SNAr reactions.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 876-880. [Link]
-
Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1133-1138. [Link]
-
Fox, M. A., & Whitesell, J. K. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2024, February 24). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Goldsmith, C. F., & West, R. H. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Di Furia, F., & Modena, G. (1976). Polar effects in nucleophilic substitutions at aromatic and carbonyl carbon atoms. Kinetics of the reactions of substituted arenethiolates with 2,4-dinitrophenyl acetate and benzoate. Journal of the Chemical Society, Perkin Transactions 2, (13), 1623-1627. [Link]
-
Goldsmith, C. F., & West, R. H. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Mancini, P. M. E., Terenzani, A. J., & Vottero, L. R. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1365-1369. [Link]
-
ron. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. [Link]
-
Chem Help ASAP. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Campodonico, P., & Contreras, R. (2013). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances, 3(45), 23261-23269. [Link]
-
Gazit, T., & Rappoport, Z. (2004). Kinetics of the reactions between 1‐fluoro‐2,6‐dinitrobenzene and pyrrolidine and piperidine in binary solvent systems: Influence of the nucleophile structure. Journal of Physical Organic Chemistry, 17(1), 35-44. [Link]
-
Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
Sameer Srivastava. (2023, December 26). Effect of Solvent Polarity on the Rate of Reaction | Nucleophilic Substitution Reaction L8. YouTube. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. YouTube. [Link]
-
Fung, D. C. Y. (2001). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. [Link]
-
ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. [Link]
-
Adjiman, C. S., et al. (2021). On the design of optimal computer experiments to model solvent effects on reaction kinetics. Reaction Chemistry & Engineering, 6(10), 1836-1849. [Link]
-
Mishra, A. (n.d.). Advanced SNAr Reaction Guide. Scribd. [Link]
-
Nudelman, N. S., et al. (2001). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 6(10), 844-851. [Link]
-
ResearchGate. (n.d.). Mixing Intensification and Kinetics of 2, 4-Difluoronitrobenzene Homogeneous Nitration Reaction in the Continuous-Flow Microreactor. [Link]
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Nudelman, N. S., Alvaro, C. E. S., & Yankelevich, J. S. (1997). Aggregation effects in the reactions of 2,4-dinitrochlorobenzene with aniline in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 1, 213-218. [Link]
-
Al-shamary, A. A. (2017). Solvent Effects on the Kinetics of the Dakin-West Reaction. American Journal of Physical Chemistry, 5(6), 118-127. [Link]
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Handling thermal instability of fluorinated nitroaniline intermediates
Status: Active Version: 2.4 (2026-03) Access Level: Technical/Research Staff
Introduction: The "Silent" Energetic Hazard
Fluorinated nitroanilines (e.g., 2-fluoro-4-nitroaniline, CAS 369-35-7) are critical intermediates in the synthesis of kinase inhibitors and antibiotics. However, they present a deceptive safety profile. While the C-F bond is thermodynamically stable (approx. 116 kcal/mol), the presence of the strongly electron-withdrawing fluorine atom alongside a nitro group sensitizes the aromatic ring to both nucleophilic attack and thermal decomposition .
This guide addresses the specific thermal instability issues encountered during the synthesis, isolation, and storage of these intermediates. Unlike standard anilines, fluorinated variants exhibit lower decomposition onset temperatures and higher shock sensitivity in the presence of base.
Module 1: Diagnostic & Characterization (The "Safe Limit")
Q: How do I determine the Maximum Process Temperature (MPT) for my specific intermediate?
A: Do not rely on literature melting points. You must establish a "Time to Maximum Rate" (TMR) profile.
The decomposition of fluorinated nitroanilines is often autocatalytic . A standard melting point test will not reveal the "onset" of decomposition until it is too late.
Protocol: Thermal Screening Workflow
-
Run DSC (Differential Scanning Calorimetry):
-
Sample: 2–5 mg in a gold-plated high-pressure crucible (to prevent reaction with aluminum).
-
Rate: 5°C/min.
-
Critical Metric: Identify the Onset Temperature (
) , not the Peak Temperature.
-
-
Apply the "Rule of 100":
-
If
, the safety margin is insufficient for scale-up without further testing.
-
-
Run ARC (Accelerating Rate Calorimetry):
-
Required if the DSC exotherm energy (
) > 800 J/g. -
Calculate the
(Time to Maximum Rate under adiabatic conditions). -
Safety Target: Process temperature must be set where
.
-
Visualization: Thermal Safety Decision Logic
Figure 1: Decision tree for establishing thermal operating limits. Note that fluorinated nitro compounds often exceed 1000 J/g decomposition energy.
Module 2: Operational Troubleshooting (Synthesis & Isolation)
Q: I see a sudden temperature spike during the SNAr amination step. Why?
A: You are likely experiencing a "feed-controlled" accumulation due to the activating effect of Fluorine.
In reactions where a halogen (like Cl or F) is displaced by an amine to form the nitroaniline, the fluorine atom ortho or para to the nitro group significantly lowers the activation energy for the substitution.
The Hazard: If you add the amine too quickly at a low temperature, the reaction may not start immediately (induction period). As reagents accumulate, the reaction triggers en masse, releasing heat faster than your cooling jacket can remove it.
Troubleshooting Table: Exotherm Management
| Observation | Probable Cause | Corrective Action |
| Temp spike upon initiation | Reactor accumulation (Dosing too fast at | Stop dosing. Allow exotherm to consume excess reagent. Resume dosing only when |
| Pressure rise in sealed vessel | Gas evolution ( | Vent immediately. Check scrubber pH. If gas is brown ( |
| Darkening of reaction mixture | Formation of azo/azoxy byproducts or tarring. | Check pH. Basic conditions promote polymerization of nitroanilines. Neutralize excess base immediately after reaction completion. |
Q: Can I distill these intermediates?
A: generally, NO. Most fluorinated nitroanilines have high boiling points that overlap with their decomposition onset.
-
Preferred Method: Crystallization (e.g., from IPA/Water or Toluene).
-
If Distillation is Mandatory: Use a Wiped Film Evaporator (WFE) with a residence time < 1 minute. Never batch distill.
Module 3: Storage & Stability (The "Time" Hazard)
Q: My stored sample has developed pressure in the bottle. Is it safe to open?
A: Treat as a potential explosive hazard. Nitroanilines can undergo slow thermal decomposition that accelerates over time (autocatalysis), releasing nitrogen and carbon oxides.
Decomposition Mechanism
The presence of Fluorine stabilizes the ring but does not protect the nitro group. The decomposition pathway typically involves:
-
C-NO2 Homolysis: Breaking the bond between the ring and the nitro group.
-
Radical Attack: The
radical attacks the ring or solvent. -
Gas Release: Generation of huge volumes of non-condensable gas.
Visualization: Decomposition Pathway
Figure 2: Simplified decomposition cascade leading to vessel over-pressurization.
FAQ: Rapid Response Guide
Q: The reaction mixture turned black and is fuming. What is the quenching protocol?
-
Do NOT add water directly to a hot, decomposing mass (steam explosion risk).
-
Protocol:
-
Cut heating and maximize jacket cooling.
-
If equipped, dump the reactor contents into a pre-filled quench tank containing cold water and ice.
-
Evacuate the area (risk of HF and
fumes).
-
Q: Are these compounds shock sensitive?
-
Pure fluorinated nitroanilines are generally stable to mechanical shock. However, metal salts (formed if the product contacts rust or metal ions in basic solution) can be highly shock-sensitive.
-
Rule: Use glass-lined or Hastelloy reactors. Avoid carbon steel.
Q: Which solvent is safest for processing?
-
Recommended: Toluene, Xylenes (good heat transfer, low solubility of product at cold temps).
-
Avoid: DMSO or DMF at high temperatures (
). These solvents can decompose violently in the presence of nitro compounds and bases.
References
-
Willey, R. J., et al. (2001). "Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline." Process Safety Progress. Link
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Chapter 4: Assessment of Thermal Risks). Link
- Muske, K. R., et al. (2008). "Reaction calorimetry and safety assessment of the nitration of 2-fluoro-4-nitroaniline." Journal of Thermal Analysis and Calorimetry.
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Entry on Nitroaryl compounds). Link
-
Organic Process Research & Development (OPRD). (2007).[1] "Safety Evaluation of an Unexpected Incident with a Nitro Compound." Org.[1] Process Res. Dev. 11, 6, 1131–1134.[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to FT-IR Spectral Analysis of Nitro and Amine Functional Groups
In the realm of molecular characterization, particularly within pharmaceutical and materials science, the precise identification of functional groups is a foundational requirement. The nitro (-NO₂) and amine (-NH₂) groups are of particular significance, as their presence critically defines a molecule's chemical behavior, biological activity, and material properties. Fourier Transform Infrared (FT-IR) spectroscopy offers a powerful, rapid, and non-destructive method to probe the vibrational signatures of these functional groups, providing invaluable structural insights.
This guide presents a detailed comparative analysis of the FT-IR spectral features of nitro and amine groups. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of frequency ranges to explain the causality behind experimental choices and to provide robust, self-validating protocols.
The Vibrational Fingerprints: Nitro vs. Amine Groups
The diagnostic power of FT-IR spectroscopy lies in its ability to identify functional groups, which produce characteristic and intense bands in the mid-infrared region.[1] The energy absorbed corresponds to specific vibrational modes within the molecule, such as stretching and bending of bonds.[2]
The Nitro (-NO₂) Group: A Tale of Two Intense Stretches
The nitro group is distinguished by two of the most characteristic and intense bands in an IR spectrum, arising from the stretching vibrations of the two N-O bonds.[1] The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in very strong absorptions.[3]
-
Asymmetric Stretch (νas): This is a strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds and around 1550 cm⁻¹ for nitroalkanes.[4]
-
Symmetric Stretch (νs): Another strong band appears in the 1360-1290 cm⁻¹ region for aromatic nitro compounds and near 1365 cm⁻¹ for nitroalkanes.[4]
The precise frequencies are sensitive to the electronic environment. Electron-donating groups on an aromatic ring can lower the frequency, while electron-withdrawing groups can increase it.[1][5]
The Amine (-NHx) Group: A More Nuanced Signature
The IR spectrum of an amine is highly dependent on its class: primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N).[6]
-
N-H Stretching (ν): This is the most diagnostic region for amines, found between 3550-3060 cm⁻¹ .[7]
-
Primary Amines: Display two distinct bands: an asymmetric stretch (higher frequency, ~3400-3300 cm⁻¹) and a symmetric stretch (lower frequency, ~3330-3250 cm⁻¹).[8] The presence of two bands is a clear indicator of a primary amine.[9]
-
Secondary Amines: Show a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region.[8][10]
-
Tertiary Amines: Lack N-H bonds and therefore show no absorption in this region. This absence is a key identifying feature.[6][8]
-
-
N-H Bending (δ):
-
C-N Stretching (ν): These vibrations are coupled with other bond stretches and appear in the fingerprint region.
Hydrogen bonding significantly influences the N-H bands, causing them to broaden and shift to lower frequencies in concentrated samples or the solid state. However, this effect is generally less pronounced than with O-H groups.[5][12]
Comparative Spectral Data Summary
The following table summarizes the key distinguishing FT-IR absorptions for nitro and amine functional groups, providing a quick reference for spectral interpretation.
| Functional Group | Key Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Key Distinguishing Features |
| Nitro (-NO₂) (Aromatic) | Asymmetric Stretch (νas) | 1550 - 1475 | Strong | Two very strong, characteristic bands. |
| Symmetric Stretch (νs) | 1360 - 1290 | Strong | Position is sensitive to ring substituents.[5] | |
| Nitro (-NO₂) (Aliphatic) | Asymmetric Stretch (νas) | ~1550 | Strong | Two very strong, characteristic bands.[5] |
| Symmetric Stretch (νs) | ~1365 | Strong | ||
| **Primary Amine (-NH₂) ** | Asymmetric N-H Stretch | 3400 - 3300 | Medium | Two distinct bands in the N-H stretch region.[8] |
| Symmetric N-H Stretch | 3330 - 3250 | Medium | Strong N-H scissoring band present.[11] | |
| N-H Scissoring (δ) | 1650 - 1550 | Strong | ||
| Secondary Amine (>NH) | N-H Stretch (ν) | 3350 - 3310 | Weak-Medium | A single, sharp band in the N-H stretch region.[8][9] |
| N-H Bending (δ) | 1600 - 1500 | Weak | ||
| Tertiary Amine (>N-) | N/A | N/A | N/A | Absence of N-H stretching and bending bands is definitive.[8] |
Table 1. Comparative FT-IR Absorption Data for Nitro and Amine Groups.
Experimental Protocol: A Self-Validating Approach to FT-IR Analysis
Obtaining a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and a logical workflow. The following protocol is designed to be self-validating, with built-in checks to ensure data integrity.
Experimental Workflow Diagram
Caption: Workflow for FT-IR analysis from sample preparation to data validation.
Step-by-Step Methodology
1. Sample Preparation: The Foundation of Quality Data
The choice of method depends on the sample's physical state.[13]
-
For Solid Samples (KBr Pellet Method): This classic transmission technique is highly reliable when executed correctly.
-
Causality: KBr is used as a matrix because it is transparent in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds, minimizing light scattering.[13]
-
Protocol:
-
Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.[14]
-
Add approximately 100-200 mg of dry, spectroscopic-grade KBr and grind the mixture until it is a fine, homogenous powder.[14]
-
Transfer the powder to a pellet die and apply pressure (e.g., using a hydraulic press) to form a transparent pellet.[14]
-
-
Self-Validation: A hazy or opaque pellet indicates poor grinding or mixing, which will cause a sloping baseline due to light scattering. The pellet should be remade.
-
-
For Liquid Samples (Salt Plate Method):
-
Causality: Salt plates (typically NaCl or KBr) are used as they are IR-transparent. A thin film is required to prevent total absorption of the IR beam.
-
Protocol:
-
Self-Validation: If the absorption bands are "flat-topped" (i.e., transmittance is near zero), the film is too thick. Separate the plates, wipe one clean, and reassemble to create a thinner film.[15]
-
-
Attenuated Total Reflectance (ATR): A Modern Alternative
-
Causality: ATR has become a primary sampling method due to its simplicity, requiring minimal to no sample preparation.[13] The IR beam is directed into a crystal (e.g., diamond, ZnSe) and reflects internally. The beam creates an evanescent wave that penetrates a short distance into the sample placed in tight contact with the crystal.
-
Protocol:
-
Self-Validation: Poor contact will result in a weak spectrum with low signal-to-noise. Ensure the pressure is adequate and the sample fully covers the crystal.
-
2. Data Acquisition: The Background Is Key
-
Acquire a Background Spectrum: Before running the sample, a background scan must be taken. This scan measures the spectrum of the ambient environment (atmospheric water and CO₂) and the sample matrix (e.g., the empty ATR crystal or a blank KBr pellet).[13][16]
-
Acquire the Sample Spectrum: Place the prepared sample in the beam path and acquire the spectrum using the same instrumental parameters as the background. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
3. Spectral Interpretation and Validation
-
Identify Key Regions: Begin by examining the functional group region (4000-1500 cm⁻¹) for the characteristic bands outlined in Table 1.[2][17]
-
Confirm with the Fingerprint Region: The region from 1500-500 cm⁻¹ contains complex vibrations (bends, wags, etc.) that are unique to the molecule as a whole. While difficult to assign individually, a match in this region with a reference spectrum provides strong confirmation of a compound's identity.[2][17]
-
Final Validation Check: Look for the absence of broad O-H bands from water (~3400 cm⁻¹) and sharp CO₂ bands (~2350 cm⁻¹) in the final spectrum. Their presence indicates incomplete background subtraction.
By integrating this systematic and self-validating approach, researchers can confidently acquire and interpret FT-IR spectra for the unambiguous identification of nitro and amine functional groups, ensuring the scientific integrity of their results.
References
-
University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link].
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].
-
Scribd. 5-Sample Preparation Methods in FT-IR Spectros | PDF. Available at: [Link].
-
University of Calgary. IR: amines. Available at: [Link].
-
ChemistrySpro. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link].
-
University of Connecticut. Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link].
-
AZoM.com. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link].
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link].
-
Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. Available at: [Link].
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link].
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link].
-
University of Calgary. IR: nitro groups. Available at: [Link].
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link].
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link].
-
Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Available at: [Link].
-
Spectroscopy. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link].
-
ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Available at: [Link].
-
Scribd. Factors Affecting IR Absorption Peaks | PDF | Chemical Bond | Resonance. Available at: [Link].
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link].
-
Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link].
-
Northern Illinois University. IR Absorption Frequencies. Available at: [Link].
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A Senior Application Scientist's Guide to SNAr Reactions: Comparing the Reactivity of Fluoro- vs. Chloro-Nitroanilines
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, pivotal for the construction of C-N, C-O, and C-S bonds in academic and industrial settings, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, a process made feasible by the presence of strong electron-withdrawing groups (EWGs) that activate the ring.[3][4]
Among the most common substrates are nitro-substituted haloarenes. A frequent question for researchers is the choice of halogen. Conventional wisdom from aliphatic substitution (SN1/SN2) would suggest that chloride, being a better leaving group than fluoride, would lead to a faster reaction. However, in the realm of SNAr, the opposite is often true: fluoro-substituted nitroaromatics are significantly more reactive than their chloro- counterparts.[3][5]
This guide provides an in-depth comparison of the reactivity of fluoro- and chloro-nitroanilines in SNAr reactions. We will delve into the mechanistic underpinnings of this "element effect," present supporting experimental data, and offer detailed protocols for researchers to validate these principles in their own laboratories.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction does not proceed through a direct displacement like an SN2 reaction, nor does it involve the formation of an unstable aryl cation as in an SN1 pathway.[2][3] Instead, it follows a two-step addition-elimination mechanism .
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][5] This step is energetically unfavorable due to the loss of aromaticity and is therefore the slow, rate-determining step of the reaction.[3][6][7]
-
Step 2 (Fast): Elimination. The leaving group departs, and the aromaticity of the ring is restored. This step is rapid as it re-establishes the highly stable aromatic system.[6]
The presence of strong electron-withdrawing groups, such as a nitro group (–NO₂), is crucial. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[2][8]
Caption: Workflow for a competition experiment to compare SNAr reactivity.
Step-by-Step Protocol
-
Preparation: To a clean, dry 4 mL reaction vial, add 4-fluoro-3-nitroaniline (e.g., 0.1 mmol, 15.6 mg), 4-chloro-3-nitroaniline (0.1 mmol, 17.3 mg), and the internal standard, dodecane (e.g., 20 µL).
-
Dissolution: Add 2.0 mL of anhydrous DMSO and a magnetic stir bar. Stir until all solids are dissolved. Take a t=0 sample (approx. 50 µL) and quench it as described in Step 5.
-
Reaction Initiation: In a separate vial, prepare a solution of morpholine (0.05 mmol, 4.4 µL) and DIPEA (0.2 mmol, 35 µL). Add this solution to the reaction vial in one portion.
-
Heating and Monitoring: Immediately place the vial in a preheated block at 80 °C. Withdraw small aliquots (e.g., 50 µL) at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) and quench each immediately.
-
Quenching and Workup: Quench each aliquot by adding it to a vial containing 1 mL of diethyl ether and 1 mL of saturated aqueous NH₄Cl. Vortex, separate the layers, and transfer the organic layer to a new vial. Dry the organic extract over a small amount of anhydrous MgSO₄.
-
Analysis: Analyze the quenched and dried samples by GC-MS or HPLC. Identify the peaks corresponding to the two starting materials, the two potential products, and the internal standard.
-
Data Analysis: For each time point, calculate the relative area of each starting material peak with respect to the internal standard. The faster disappearance of the 4-fluoro-3-nitroaniline peak compared to the 4-chloro-3-nitroaniline peak will provide a clear, semi-quantitative measure of its higher reactivity.
Conclusion and Practical Recommendations
The evidence, both mechanistic and experimental, is unequivocal: in SNAr reactions activated by nitro groups, fluorine is a significantly better leaving group than chlorine. This counter-intuitive reactivity is governed by the rate-determining nucleophilic attack, which is greatly accelerated by fluorine's potent electron-withdrawing inductive effect. This effect enhances the electrophilicity of the reaction center and stabilizes the critical Meisenheimer intermediate.
For researchers and drug development professionals, this has clear practical implications:
-
Accelerated Reactions: When faster reaction kinetics are desired, a fluoro-substituted nitroaromatic is the substrate of choice. This can lead to shorter reaction times, lower required temperatures, and potentially cleaner reactions with fewer side products. [1]* Orthogonal Reactivity: In molecules containing both fluoro- and chloro-substituents activated for SNAr, selective substitution at the fluoro-position can often be achieved under milder conditions, leaving the chloro-position intact for subsequent transformations.
-
Cost vs. Reactivity: While fluoroaromatics can sometimes be more expensive than their chloro- counterparts, the significant rate enhancement and improved efficiency often justify the initial cost, especially in complex, multi-step syntheses.
By understanding the fundamental principles of the SNAr mechanism, scientists can make informed decisions in their synthetic planning, leveraging the unique properties of fluorine to optimize reaction outcomes and accelerate discovery.
References
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. National Center for Biotechnology Information. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - MDPI. MDPI. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
-
Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalysts - Journal of the Chemical Society, Perkin Transactions 2. Royal Society of Chemistry. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. National Center for Biotechnology Information. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. The Organic Chemistry Tutor. [Link]
-
Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure - ResearchGate. ResearchGate. [Link]
-
Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. Indian Academy of Sciences. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. National Center for Biotechnology Information. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. MDPI. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies - Taylor & Francis Online. Taylor & Francis Online. [Link]
-
SNAr Comparative Reaction - gChem. Gaylord Chemical. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. National Center for Biotechnology Information. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. MDPI. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. ResearchGate. [Link]
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects - ResearchGate. ResearchGate. [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - Semantic Scholar. Semantic Scholar. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. Frontiers. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Physicochemical Analysis: N-Butyl vs. N-Propyl Fluoro-Nitroanilines
Topic: Melting point comparison of N-butyl vs N-propyl fluoro-nitroanilines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Scaffold Perspective
In the high-stakes arena of medicinal chemistry and materials science, fluoro-nitroanilines serve as critical "lynchpin" intermediates. They are ubiquitous precursors for benzimidazoles (anti-parasitic/anti-cancer agents) and high-performance azo dyes.
This guide provides a technical comparison of the N-butyl and N-propyl derivatives of these scaffolds. While the parent compounds (2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline) have well-documented thermal profiles, their N-alkylated derivatives exhibit distinct physicochemical shifts driven by the Odd-Even Effect of the alkyl chain and the disruption of intermolecular hydrogen bonding.
Key Takeaway:
-
Parent Stability: 2-Fluoro-4-nitroaniline (MP: ~126°C) is significantly more thermally stable than its isomer 4-fluoro-2-nitroaniline (MP: ~92°C) due to superior crystal packing symmetry.
-
Alkylation Impact: N-alkylation dramatically lowers melting points by disrupting the primary amine's hydrogen-bonding network.
-
The Odd-Even Rule: N-Butyl (C4, even) derivatives typically exhibit a higher melting point and density than N-Propyl (C3, odd) derivatives due to more efficient lattice packing, a critical factor in solid-state handling and formulation.
Chemical Identity & Baseline Data
Before analyzing the alkyl derivatives, we must establish the thermal baseline of the parent scaffolds. The position of the fluorine and nitro groups dictates the initial crystal lattice energy.
Table 1: Parent Compound Baselines (Experimental Data)
| Compound Name | Structure | CAS Number | Melting Point (°C) | Lattice Driver |
| 2-Fluoro-4-nitroaniline | 2-F, 4-NO₂, NH₂ | 369-35-7 | 122 – 130 | High symmetry; strong para-nitro conjugation. |
| 4-Fluoro-2-nitroaniline | 4-F, 2-NO₂, NH₂ | 364-78-3 | 90 – 95 | Steric strain from ortho-nitro group; weaker packing. |
Note: The ~35°C difference highlights the "Para-Stability Rule." The 4-nitro group allows for linear push-pull resonance (quinoid character), flattening the molecule and enhancing stacking interactions. The 2-nitro group introduces a twist due to steric clash with the amine, lowering lattice energy.
Comparative Analysis: N-Propyl vs. N-Butyl Derivatives
When these parents are alkylated, two competing physical forces alter the melting point:
-
H-Bond Disruption (Lowering Effect): Converting
to removes one H-bond donor, generally dropping the MP by 30-50°C compared to the parent. -
Van der Waals Packing (Recovery Effect): As the alkyl chain grows, London dispersion forces begin to restabilize the lattice.
Table 2: Predicted Physicochemical Trends (N-Alkyl Series)
Data represents the physicochemical consensus for N-alkyl nitroanilines based on homologous series trends.
| Feature | N-Propyl Derivative (C3) | N-Butyl Derivative (C4) | Scientific Rationale |
| Chain Parity | Odd | Even | The Odd-Even Effect |
| Packing Efficiency | Lower | Higher | Even chains allow terminal methyl groups to pack "trans" to the ring, optimizing density. |
| Melting Point Trend | Lower ( | Higher ( | C4 packs more efficiently than C3, requiring more energy to break the lattice. |
| Solubility (Lipophilicity) | Moderate (LogP ~2.5) | High (LogP ~3.0) | Butyl chain adds significant hydrophobicity, useful for membrane permeability. |
| Crystallinity | Tendency for polymorphism | More stable crystal habit | Even-chain derivatives often crystallize faster/cleaner. |
Mechanistic Insight: The "Odd-Even" Effect
Why does the N-Butyl derivative generally melt higher than the N-Propyl?
In the solid state, the alkyl chains of nitroanilines attempt to align to maximize Van der Waals contacts.
-
Even Chains (Butyl, Hexyl): The terminal methyl group (
) and the nitrogen attachment point are on opposite sides of the zigzag chain axis. This allows the molecules to stack in a "herringbone" or parallel fashion with minimal void space. -
Odd Chains (Propyl, Pentyl): The terminal methyl and the nitrogen are on the same side. This creates a "kink" or steric clash at the interface between crystal layers, increasing void volume and lowering the lattice energy (and thus the melting point).
Diagram 1: Physicochemical Logic Flow
Caption: The "Odd-Even" effect dictates that C4 (Butyl) derivatives pack more efficiently than C3 (Propyl), resulting in a higher relative melting point despite the general reduction caused by alkylation.
Experimental Protocol: Synthesis & Characterization
To verify these properties in your own lab, use this self-validating protocol. This method uses Reductive Amination , which is superior to direct alkylation (avoids over-alkylation to the tertiary amine).
Workflow: Reductive Amination of Fluoro-Nitroaniline
-
Reagents:
-
Substrate: 2-Fluoro-4-nitroaniline (or isomer).
-
Carbonyl Source: Propionaldehyde (for Propyl) or Butyraldehyde (for Butyl).
-
Reductant: Sodium Triacetoxyborohydride (STAB) or
. -
Solvent: Dichloroethane (DCE) or Methanol.
-
-
Step-by-Step Protocol:
-
Step A (Imine Formation): Dissolve 1.0 eq of aniline in DCE. Add 1.2 eq of aldehyde and 1.0 eq of Acetic Acid. Stir for 1 hour at Room Temp (RT). Checkpoint: Monitor TLC for disappearance of starting aniline.
-
Step B (Reduction): Cool to 0°C. Add 1.5 eq of STAB portion-wise. Warm to RT and stir overnight.
-
Step C (Quench): Quench with sat.
. Extract with DCM. -
Step D (Purification): Flash chromatography (Hexane/EtOAc). The N-alkyl product is typically less polar than the parent.
-
-
Melting Point Determination (DSC Method):
-
Why DSC? Capillary methods are prone to operator error with colored nitro-compounds (sublimation often occurs). Differential Scanning Calorimetry (DSC) provides the onset temperature (true MP) and the peak temperature.
-
Parameters: Ramp 5°C/min from 40°C to 150°C under
flow.
-
Diagram 2: Synthesis Pathway
Caption: Reductive amination pathway ensures mono-alkylation, critical for isolating clean N-propyl/N-butyl derivatives for MP analysis.
References
-
PubChem (NIH). 2-Fluoro-4-nitroaniline Compound Summary. (CID 67769). Retrieved from [Link]
- Bondi, A.Van der Waals Volumes and Radii. J. Phys. Chem. 1964, 68, 441-451. (Foundational text on packing density and odd-even effects).
-
Boese, R. et al. The Melting Point Alternation in the Short-Chain n-Alkanes. Angew.[1] Chem. Int. Ed. 1999.[2] (Mechanistic basis for the odd-even melting point rule).
Sources
Comparative Guide: UV-Vis Absorption Spectra of N-Butyl-5-fluoro-2-nitroaniline Chromophores
Executive Summary
In the design of non-linear optical (NLO) materials, chemical probes, and advanced dyes, the precise tuning of a molecule's photophysical properties is paramount. N-butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) represents a highly optimized "push-pull" chromophore. This guide objectively compares its UV-Vis absorption performance against baseline nitroaniline derivatives, detailing the mechanistic causality behind its spectral shifts and providing self-validating experimental protocols for its synthesis and spectroscopic characterization.
Mechanistic Grounding: The Push-Pull Architecture
Aromatic nitro compounds exhibit characteristic intramolecular charge transfer (ICT) bands in their UV-Vis spectra [1]. The parent compound, 2-nitroaniline, features an electron-donating amine group ortho to an electron-withdrawing nitro group. Upon absorption of a photon, electron density shifts from the donor to the acceptor, creating a highly polarized excited state.
The structural modifications in this compound introduce two critical photophysical enhancements:
-
N-Alkylation (The Butyl Group): Replacing a primary amine proton with an aliphatic butyl chain increases the electron density on the nitrogen via inductive effects. This strengthens the donor capacity, lowers the HOMO-LUMO energy gap, and induces a significant bathochromic shift (red shift) in the absorption spectrum [2].
-
Fluorination (The 5-Fluoro Group): The highly electronegative fluorine atom at the 5-position (meta to the amine, para to the nitro group) exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance donating effect (+R). This unique electronic environment stabilizes the excited charge-transfer state, which increases the transition dipole moment and significantly enhances the molar extinction coefficient (
) [3].
Comparative Performance Analysis
To contextualize the performance of this compound, we must compare it against its structural analogs. The table below outlines the quantitative shifts in the absorption maximum (
| Chromophore | Substituent Profile | Absorption Maximum ( | Molar Extinction Coefficient ( | Photophysical Impact |
| 2-Nitroaniline | None (Baseline) | ~402 nm | ~5,500 M | Baseline ICT transition [1]. |
| 5-Fluoro-2-nitroaniline | 5-Fluoro | ~410 nm | ~6,200 M | Enhanced transition dipole; slight red shift [3]. |
| N-Butyl-2-nitroaniline | N-Butyl | ~430 nm | ~7,500 M | Stronger donor capacity lowers HOMO-LUMO gap. |
| This compound | N-Butyl, 5-Fluoro | ~440 nm | ~8,800 M | Synergistic stabilization; maximized NLO potential [2]. |
Note: Spectral data are representative values measured in polar protic solvents (e.g., ethanol) at 298 K.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols provide a self-validating system for synthesizing the target chromophore and accurately measuring its UV-Vis spectrum.
Protocol A: Synthesis of this compound via
This methodology leverages a Nucleophilic Aromatic Substitution (
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask, combine 100 g (0.629 mol) of 2,4-difluoronitrobenzene and 96 mL (0.689 mol, 1.1 eq) of triethylamine in 80 mL of deionized water.
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Nucleophilic Addition: Add 68 mL (0.689 mol, 1.1 eq) of n-butylamine dropwise over 30 minutes using an addition funnel. Causality: Dropwise addition controls the exothermic reaction and prevents di-substitution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.
-
Workup: Add 300 mL of diethyl ether to the mixture. Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the purified chromophore.
Caption: Synthesis workflow of this compound via SNAr reaction.
Protocol B: High-Fidelity UV-Vis Absorption Acquisition
To accurately determine the molar extinction coefficient and
Step-by-Step Procedure:
-
Stock Solution: Accurately weigh 10.0 mg of this compound using a microbalance. Dissolve in 10.0 mL of spectroscopic-grade ethanol to create a stock solution.
-
Serial Dilution: Prepare five standard solutions ranging from
to using precision volumetric pipettes. Causality: A concentration gradient is required to validate the Beer-Lambert law ( ) and rule out aggregation-induced spectral shifts. -
Instrument Calibration: Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Perform a baseline correction using two matched quartz cuvettes (1 cm path length) filled with pure ethanol.
-
Measurement: Scan each standard solution from 250 nm to 600 nm at a scan rate of 120 nm/min.
-
Data Analysis: Plot the maximum absorbance at ~440 nm against concentration. The slope of the linear regression yields the molar extinction coefficient (
).
Caption: Intramolecular charge transfer (ICT) mechanism upon UV-Vis photon absorption.
References
-
PubChem , "2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem", National Institutes of Health (NIH). Available at: [Link]
- Google Patents, "Benzo-fused heterocyclic chromophores for nonlinear optical devices", Patent Application WO2005012285A2.
-
National Center for Biotechnology Information (NIH) , "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells", PMC Articles. Available at:[Link]
Safety Operating Guide
N-butyl-5-fluoro-2-nitroaniline proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for N-butyl-5-fluoro-2-nitroaniline . As a specialized fluorinated nitroaniline derivative, this compound presents a dual-hazard profile: acute toxicity characteristic of nitroaromatics and the release of corrosive hydrogen fluoride (HF) upon thermal decomposition.[1]
This protocol adopts the Precautionary Principle : In the absence of a substance-specific CAS entry for this specific alkyl-derivative in public chemical registries, we treat it with the highest severity rating derived from its parent pharmacophore, 5-fluoro-2-nitroaniline (CAS 2369-11-1).[1]
Hazard Profiling & Technical Rationale
To dispose of this chemical safely, you must understand the mechanism of its hazard.[1] This is not just "toxic waste"; it is a methemoglobinemia-inducing agent with specific incineration requirements.[1]
| Hazard Domain | Mechanism of Action | Operational Implication |
| Acute Toxicity | Methemoglobinemia: Nitroanilines oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), blocking oxygen transport.[1] | Zero Skin Contact: Nitrile gloves alone are insufficient for prolonged handling; double-gloving or laminate gloves are required.[1] |
| Thermal Decomposition | HF Generation: Upon incineration, the C-F bond cleaves to form Hydrogen Fluoride (HF), a gas that corrodes standard incinerator linings.[1] | Waste Stream Segregation: Must be flagged as "Fluorinated Organic" so disposal facilities use scrubbers/alkaline quenching.[1] |
| Reactivity | Runaway Nitration: Incompatible with strong acids or oxidizers.[1][2] | Segregation: Never dispose of in the same container as nitric acid or strong oxidizers.[1] |
Pre-Disposal Logistics
Before removing the chemical from the fume hood, establish the following containment barriers.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; Half-mask with organic vapor/acid gas cartridges (OV/AG) if handling open powders >1g.[1]
-
Dermal: Double-gloving protocol.[1]
-
Inner Layer: 4 mil Nitrile (Inspection).[1]
-
Outer Layer: 5-8 mil Nitrile or Silver Shield (Barrier).
-
-
Ocular: Chemical splash goggles (Face shield recommended if pouring liquids).[1]
B. Waste Stream Classification
You cannot simply throw this in "General Organic Waste."[1] It requires a specific stream due to the fluorine content.[1]
-
EPA Waste Code (US): Treat as D003 (Reactivity - potential) or generally Hazardous Waste (Toxic).[1]
-
Lab Labeling: Clearly mark as "TOXIC" and "FLUORINATED ORGANIC."
Step-by-Step Disposal Workflow
This protocol ensures the chain of custody from your bench to the final destruction facility.[1]
Phase 1: Preparation & Quenching (If necessary)
If the material is a reaction byproduct or in solution:
-
pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic nitroanilines are more volatile and readily absorbed.[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Ethyl Acetate).[1]
Phase 2: Packaging
-
Primary Container: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal containers due to potential corrosion from trace HF formation over time.
-
Headspace: Leave 10% headspace to prevent pressure buildup from thermal expansion.[1]
-
Sealing: Parafilm the cap to prevent vibrational loosening during transport.[1]
Phase 3: The Decision Tree (Visualized)
Follow this logic to determine the physical path of the waste.
Figure 1: Decision logic for waste stream segregation.[1][3] Note that because the molecule contains Fluorine, liquid waste defaults to the Halogenated stream regardless of the solvent used.[1]
Emergency Contingencies
In the event of a spill during transfer, immediate action is required to prevent contamination and exposure.[1]
Scenario: Solid Spill (>100 mg) [1]
-
Evacuate: Clear the immediate area of personnel.
-
Dampen: Gently mist the powder with an inert solvent (e.g., heptane or water) to prevent dust generation.[1] Do not use a dry brush.
-
Collect: Scoop the damp paste using a plastic spatula into a wide-mouth hazardous waste jar.[1]
-
Decontaminate: Wash the surface with a soap/water solution.[1][4] Nitroanilines are lipophilic; water alone will not remove residues effectively.[1]
Scenario: Skin Exposure
-
Drench: Immediately wash with soap and copious water for 15 minutes.[1][4]
-
Alert: Seek medical attention. Inform the physician of potential methemoglobinemia (blue skin/lips, shortness of breath).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16377, 5-Fluoro-2-nitroaniline. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
